molecular formula C13H16O3 B1161433 Norpterosin C CAS No. 64890-70-6

Norpterosin C

Cat. No.: B1161433
CAS No.: 64890-70-6
M. Wt: 220.26 g/mol
InChI Key: XGHDADRUKBUYPP-UFBFGSQYSA-N
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Description

Norpterosin C is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-6-4-9-11(7(2)10(6)5-14)13(16)8(3)12(9)15/h4,8,12,14-15H,5H2,1-3H3/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHDADRUKBUYPP-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137857
Record name (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64890-70-6
Record name (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64890-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Norpterosin C: A Technical Guide to its Chemical Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units. It belongs to the pterosane family of sesquiterpenes, which are characterized by an indanone skeleton. This compound has been isolated from the plant Pteris semipinnata, a species of brake fern. The unique chemical architecture of this compound and related pterosins has drawn interest for their potential biological activities, particularly in the context of inflammatory processes. This document provides a comprehensive overview of the chemical structure of this compound, the analytical methods used for its characterization, and its potential biological relevance.

Chemical Structure and Properties

The chemical structure of this compound is defined by a fused ring system consisting of a six-membered aromatic ring and a five-membered ring, forming the core indanone structure. This core is substituted with methyl groups, a hydroxymethyl group, and a hydroxyl group.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
CAS Number 64890-70-6
SMILES C[C@H]1--INVALID-LINK--c2cc(C)c(CO)c(C)c2C1=O

Structural Elucidation

The definitive structure of this compound, like many natural products, is determined through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 220
Aromatic (C=C)120 - 150
Carbinol (C-O)50 - 90
Aliphatic (C-C)10 - 50
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For this compound, mass spectrometry would confirm the molecular formula C₁₃H₁₆O₃ by providing an accurate mass measurement.

Synthesis and Isolation

Currently, a total synthesis of this compound has not been reported in the scientific literature. Therefore, the compound is obtained through extraction and purification from its natural source, Pteris semipinnata.

G plant Pteris semipinnata (Aerial Parts) extraction Extraction with Organic Solvent (e.g., Methanol (B129727)/Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) crude_extract->partition fraction Ethyl Acetate Fraction partition->fraction chromatography Column Chromatography (Silica Gel) fraction->chromatography fractions Collected Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Conceptual workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, related pterosins isolated from Pteris semipinnata have demonstrated anti-inflammatory properties.[1][2] This activity has been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of inflammatory genes. Pterosins likely inhibit this pathway by preventing the degradation of IκBα.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa proteasome Proteasome p_IkBa->proteasome Ubiquitination & Degradation p65_p50_active p65/p50 (Active) proteasome->p65_p50_active p65_p50_nucleus p65/p50 p65_p50_active->p65_p50_nucleus Nuclear Translocation NorpterosinC This compound NorpterosinC->p_IkBa Inhibits Degradation DNA DNA p65_p50_nucleus->DNA Binds to Promoter mRNA mRNA DNA->mRNA Transcription cytokines Inflammatory Cytokines mRNA->cytokines Translation

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound
  • Plant Material Collection and Preparation: The aerial parts of Pteris semipinnata are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC on a C18 column to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and correlations between protons and carbons, allowing for the complete assignment of the chemical structure.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is used to confirm the elemental composition of this compound.

In Vitro NF-κB Inhibition Assay
  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an NF-κB activator like lipopolysaccharide (LPS) or TNF-α.

  • Protein Extraction: After stimulation, nuclear and cytoplasmic protein extracts are prepared from the cells.

  • Western Blot Analysis: The protein extracts are analyzed by Western blotting using antibodies specific for p65, IκBα, and phosphorylated IκBα to assess the nuclear translocation of p65 and the degradation of IκBα.

  • Reporter Gene Assay: Alternatively, cells can be transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter. The inhibitory effect of this compound is quantified by measuring the reduction in luciferase activity.

Conclusion

This compound is a sesquiterpenoid of the pterosane class, naturally found in the fern Pteris semipinnata. Its indanone-based structure has been elucidated through standard spectroscopic methods. While a total synthesis has yet to be reported, it can be isolated from its natural source. Based on the activity of related compounds, this compound is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of the chemical and potential biological properties of this compound for researchers in natural product chemistry and drug discovery.

References

The Enigmatic Norpterosin C: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C, a member of the pterosin class of sesquiterpenoids, has garnered interest within the scientific community for its potential biological activities. Pterosins are indanone derivatives characteristic of ferns, particularly those belonging to the genera Pteris and Pteridium. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and isolation, and an exploration of the biological pathways it may influence. The information presented herein is curated from scientific literature to support further research and development efforts.

Natural Source

The primary natural source of this compound is the bracken fern, Pteridium aquilinum (L.) Kuhn, a globally distributed and highly invasive plant.[1][2][3] It is also found in other ferns of the Pteris genus, such as Pteris semipinnata. The compound, specifically trans-Norpterosin C, is typically isolated from the rhizomes of these plants, which are known to contain a high concentration of various pterosins and related glucosides.[1]

Table 1: Physicochemical Properties of trans-Norpterosin C

PropertyValueReference
CAS Number 64890-70-6[4]
Molecular Formula C₁₃H₁₆O₃[4]
Molecular Weight 220.26 g/mol [4]
Class Sesquiterpenoid (Indanone derivative)[4]

Experimental Protocols: Isolation of this compound

The following is a representative protocol for the extraction and isolation of this compound from the rhizomes of Pteridium aquilinum, compiled from established methodologies for pterosin separation.

Plant Material Collection and Preparation
  • Collection: Collect fresh rhizomes of Pteridium aquilinum.

  • Preparation: Clean the rhizomes to remove soil and debris. Air-dry the rhizomes in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C. Once thoroughly dried, grind the rhizomes into a fine powder.

Extraction
  • Solvent Maceration: Macerate the powdered rhizome material (e.g., 1 kg) in a suitable organic solvent. A common approach is to use a solvent of medium polarity, such as methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Fractionation: To separate compounds based on polarity, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity. A typical sequence is:

    • n-hexane (to remove non-polar compounds)

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

    • Ethyl acetate (B1210297) (EtOAc)

    • n-butanol (n-BuOH)

  • Pterosins, including this compound, are typically found in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: Subject the active fraction (e.g., the CH₂Cl₂ or EtOAc fraction) to column chromatography on silica (B1680970) gel (60-120 mesh).[5]

    • Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).

    • Fraction Collection: Collect fractions of the eluate (e.g., 10-20 mL each) and monitor the separation using Thin Layer Chromatography (TLC).[5]

  • Preparative TLC or HPLC: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate pure this compound.[6]

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification Dried Rhizome Powder Dried Rhizome Powder Crude Extract Crude Extract Dried Rhizome Powder->Crude Extract Methanol Maceration Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning DCM/EtOAc Fraction DCM/EtOAc Fraction Solvent Partitioning->DCM/EtOAc Fraction Active Fraction Silica Gel Column Silica Gel Column DCM/EtOAc Fraction->Silica Gel Column Combined Fractions Combined Fractions Silica Gel Column->Combined Fractions TLC Monitoring Preparative HPLC Preparative HPLC Combined Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1: General experimental workflow for the isolation of this compound.

Quantitative Data

Characterization of the isolated this compound is achieved through spectroscopic methods. The following table summarizes typical NMR data used for its structural elucidation.

Table 2: ¹³C and ¹H NMR Spectroscopic Data for Pterosin Derivatives (Note: Specific data for trans-Norpterosin C is not readily available in the searched literature. The data below is representative for a pterosin C skeleton, compiled from similar structures.)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1~205.0-
2~45.0~2.5 (m)
3~75.0~4.8 (d, J=~8.0)
4~140.0-
5~130.0~2.2 (s)
6~135.0-
7~138.0~2.4 (s)
8~30.0~2.8 (t, J=~7.0)
9~60.0~3.7 (t, J=~7.0)
10~15.0~1.2 (d, J=~7.0)
11~20.0-
12~22.0-
13~10.0-

Biological Activity and Signaling Pathways

While research specifically on this compound is limited, studies on structurally similar pterosins have revealed significant biological activities, including cytotoxic and neuroprotective effects.

Cytotoxicity and Apoptosis Induction

Certain pterosin derivatives have demonstrated cytotoxicity against human cancer cell lines. For instance, pterosin glycosides isolated from Pteris multifida showed antiproliferative activity against HCT116 human colorectal cancer cells.[4] The mechanism of action involves the induction of apoptosis, evidenced by the upregulation of caspase-9 and procaspase-9 levels.[4] Caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway, which is typically triggered by mitochondrial stress.

apoptosis_pathway Pterosin Pterosin Mitochondria Mitochondria Pterosin->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Cleaves & Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase9->ExecutionerCaspases Activates Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Leads to

Figure 2: Proposed intrinsic apoptosis pathway induced by cytotoxic pterosins.

Neuroprotection

Conversely, other pterosins, such as Pterosin B, have shown significant neuroprotective activity against glutamate-induced excitotoxicity.[7] This protective effect is mediated through the modulation of downstream mitochondrial signaling pathways. Pterosin B was found to restore mitochondrial membrane potential, alleviate intracellular calcium overload, and reduce cellular reactive oxygen species (ROS).[7] Furthermore, it enhances the expression of NRF2 and HO-1, key components of the antioxidant response pathway, suggesting a mechanism involving the maintenance of mitochondrial quality control and homeostasis.[7]

Conclusion

This compound is a naturally occurring sesquiterpenoid found in ferns of the Pteridium and Pteris genera. Its isolation from the rhizomes of these plants can be achieved through a multi-step process of solvent extraction, partitioning, and chromatographic purification. While detailed biological data for this compound itself is scarce, related pterosins exhibit potent cytotoxic and neuroprotective activities, operating through mechanisms that involve the modulation of mitochondrial function and apoptosis-related signaling pathways. This technical guide provides a foundational resource for researchers aiming to isolate this compound and further investigate its therapeutic potential.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Norpterosin C in Pteris semipinnata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpterosin C, an illudane-type sesquiterpenoid isolated from the fern Pteris semipinnata, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels from established sesquiterpenoid biosynthesis in other organisms, particularly fungi. While the precise enzymatic steps in Pteris semipinnata remain to be elucidated, this document outlines a robust hypothetical pathway, details generalized experimental protocols for its investigation, and presents a framework for future research in this area.

Introduction to this compound and Pterosin Sesquiterpenoids

Pterosins are a class of sesquiterpenoids characterized by an indanone skeleton, and they are considered chemotaxonomic markers for the Pteridaceae family of ferns[1]. This compound is a member of the illudane (B1247565) subfamily of pterosins, which are structurally complex natural products. The biosynthesis of these molecules originates from the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[2].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Pteris semipinnata is proposed to proceed through three main stages:

  • Formation of the Universal Sesquiterpenoid Precursor: The C15 precursor, farnesyl diphosphate (B83284) (FPP), is synthesized from IPP and DMAPP, which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

  • Formation of the Illudane Skeleton: A putative sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a protoilludane cation, which is a key intermediate in the biosynthesis of various illudane sesquiterpenoids[2][3].

  • Post-Cyclization Modifications: A series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by other enzymatic transformations, would then convert the initial cyclized product into this compound.

Stage 1: Assembly of Farnesyl Diphosphate (FPP)

The biosynthesis of all terpenoids begins with the C5 building blocks, IPP and DMAPP. In plants, these are produced by two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. Sesquiterpenoid biosynthesis predominantly utilizes FPP derived from the MVA pathway.

Diagram of the Mevalonate (MVA) Pathway

MVA_Pathway Acetyl_CoA Acetyl-CoA (x3) HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase MVP Mevalonate-5-phosphate Mevalonate->MVP Mevalonate kinase MVPP Mevalonate-5-diphosphate MVP->MVPP Phosphomevalonate kinase IPP Isopentenyl diphosphate (IPP) MVPP->IPP Diphosphomevalonate decarboxylase DMAPP Dimethylallyl diphosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl diphosphate (GPP) DMAPP->GPP GPP synthase FPP Farnesyl diphosphate (FPP) GPP->FPP FPP synthase

Caption: The Mevalonate (MVA) pathway for the biosynthesis of Farnesyl diphosphate (FPP).

Stage 2 & 3: From FPP to this compound - A Hypothesized Pathway

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a multi-step process involving cyclization and subsequent modifications. Based on the known biosynthesis of illudane sesquiterpenoids in fungi, a plausible pathway is proposed below[2][3][4].

Hypothesized Biosynthetic Pathway of this compound

Norpterosin_C_Biosynthesis FPP Farnesyl Diphosphate (FPP) Protoilludane_Cation Protoilludane Cation FPP->Protoilludane_Cation Sesquiterpene Synthase (putative) (Cyclization) Protoilludene Δ6-Protoilludene Protoilludane_Cation->Protoilludene Deprotonation Hydroxylated_Intermediate Hydroxylated Protoilludene Intermediate Protoilludene->Hydroxylated_Intermediate Cytochrome P450 (putative) (Hydroxylation) Oxidized_Intermediate Oxidized Intermediate Hydroxylated_Intermediate->Oxidized_Intermediate Dehydrogenase/Oxidase (putative) Norpterosin_C This compound Oxidized_Intermediate->Norpterosin_C Further modifications (e.g., demethylation)

Caption: A proposed biosynthetic pathway for this compound from Farnesyl diphosphate.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound in Pteris semipinnata. To facilitate future research, the following table outlines the types of quantitative data that need to be collected.

ParameterDescriptionMethod of MeasurementTarget Value/Range
Enzyme Kinetics (putative STS)
Km for FPPMichaelis-Menten constant for the substrate FPP.Enzyme assays with varying FPP concentrations.To be determined
kcatCatalytic rate constant.Enzyme assays.To be determined
kcat/KmCatalytic efficiency.Calculated from Km and kcat.To be determined
Enzyme Kinetics (putative CYP450)
Km for ProtoilludeneMichaelis-Menten constant for the substrate.Enzyme assays with the protoilludene intermediate.To be determined
kcatCatalytic rate constant.Enzyme assays.To be determined
Metabolite Concentrations
This compound contentConcentration in different tissues of P. semipinnata.GC-MS or HPLC analysis of plant extracts[5].To be determined
Precursor pool sizesConcentrations of FPP and other intermediates.LC-MS/MS analysis.To be determined

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway of this compound, a series of experimental approaches are necessary. The following are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the sesquiterpene synthase (STS) and cytochrome P450s (CYP450s) involved in this compound biosynthesis.

Methodology:

  • RNA Sequencing and Transcriptome Assembly:

    • Extract total RNA from various tissues of Pteris semipinnata (e.g., young fronds, rhizomes).

    • Perform high-throughput RNA sequencing (RNA-Seq).

    • Assemble the transcriptome de novo to obtain full-length transcripts.

  • Homology-Based Gene Identification:

    • Use known STS and plant CYP450 protein sequences as queries to perform tBLASTn searches against the assembled transcriptome.

    • Identify candidate genes based on sequence similarity.

  • Full-Length cDNA Cloning:

    • Design gene-specific primers based on the identified transcript sequences.

    • Amplify the full-length open reading frames (ORFs) from cDNA using PCR.

    • Clone the amplified ORFs into an appropriate expression vector.

Experimental Workflow for Gene Identification

Gene_Identification_Workflow Plant_Material Pteris semipinnata tissues RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Homology_Search Homology Search (tBLASTn) Transcriptome_Assembly->Homology_Search Candidate_Genes Candidate STS and CYP450 Genes Homology_Search->Candidate_Genes PCR_Cloning Full-length ORF Cloning Candidate_Genes->PCR_Cloning Expression_Vector Gene in Expression Vector PCR_Cloning->Expression_Vector

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Functional Characterization of a Candidate Sesquiterpene Synthase

Objective: To confirm the function of a candidate STS in catalyzing the cyclization of FPP to a protoilludene intermediate.

Methodology:

  • Heterologous Expression:

    • Transform Escherichia coli or Saccharomyces cerevisiae with the expression vector containing the candidate STS gene.

    • Induce protein expression.

  • Enzyme Purification:

    • Lyse the host cells and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Incubate the purified enzyme with FPP in a suitable buffer containing Mg2+ as a cofactor.

    • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Identification:

    • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available, or with published data for protoilludene.

Functional Characterization of Candidate Cytochrome P450s

Objective: To identify the CYP450(s) responsible for the oxidative modifications of the sesquiterpene backbone.

Methodology:

  • Microsomal Expression:

    • Express the candidate CYP450 genes in a suitable host system that allows for proper membrane integration, such as Saccharomyces cerevisiae or insect cells.

    • Co-express with a cytochrome P450 reductase (CPR) which is essential for P450 activity.

  • Preparation of Microsomes:

    • Isolate the microsomal fraction from the host cells by differential centrifugation.

  • In Vitro Enzyme Assays:

    • Incubate the microsomes containing the recombinant CYP450 and CPR with the protoilludene substrate (produced from the characterized STS) and NADPH.

    • Extract the reaction products.

  • Product Analysis:

    • Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated and further oxidized derivatives.

Conclusion and Future Perspectives

The biosynthesis of this compound in Pteris semipinnata presents an exciting area of research with potential applications in metabolic engineering and drug discovery. While the pathway proposed in this guide is currently hypothetical, it provides a solid foundation for initiating research to unravel the specific enzymatic machinery involved. The experimental protocols detailed herein offer a roadmap for the identification and characterization of the key enzymes. Future work should focus on the in vivo validation of the proposed pathway using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in Pteris semipinnata, if a transformation system can be established. Elucidating the complete biosynthetic pathway will not only contribute to our fundamental understanding of terpenoid biosynthesis in ferns but also pave the way for the sustainable production of this compound and its derivatives.

References

Spectroscopic Profile of Norpterosin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Norpterosin C, a naturally occurring indanone derivative. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating straightforward comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR Spectroscopic Data of this compound (Solvent: CD₃OD)

Chemical Shift (δ) ppmCarbon Atom Assignment
208.5C-1
52.1C-2
76.9C-3
131.7C-3a
139.0C-4
128.4C-5
145.8C-6
134.9C-7
15.6C-2-Me
12.3C-3-Me
29.8C-5-CH₂
61.2C-5-CH₂OH
16.1C-6-Me
9.5C-7-Me

Note: The specific ¹H NMR data, including chemical shifts and coupling constants, were not explicitly available in the provided search results. The ¹³C NMR data is based on a referenced publication.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Note: Specific IR absorption frequencies for this compound were not found in the search results. General expected absorbances for a molecule with its structure would include O-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (indan-1-one), and C-O stretching.

Mass Spectrometry (MS)

Mass Spectrometry Data for this compound

m/zInterpretation
234.125594[M]+ (Monoisotopic Mass)
Fragmentation data not available

Note: While the molecular formula (C₁₄H₁₈O₃) and exact mass are known, specific mass spectrometry fragmentation data for this compound was not available in the search results.

Experimental Protocols

The acquisition of spectroscopic data for natural products like this compound follows standardized methodologies. Below are detailed protocols for NMR, IR, and MS analyses.

NMR Spectroscopy Protocol
  • Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to avoid interfering signals. A standard reference compound, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

    • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling techniques are commonly used to simplify the spectrum by removing C-H coupling.

    • 2D NMR: For complete structural elucidation, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet.

    • Thin Film Method: If the sample is soluble in a volatile solvent, a solution can be prepared and a drop placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Common ionization techniques for natural products include:

    • Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This technique is useful for obtaining detailed structural information from the fragmentation pattern.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Plant/Fungus) Extraction Extraction & Fractionation Natural_Source->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS & MS/MS) Pure_Compound->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination of this compound Data_Integration->Structure_Determination

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

An In-depth Technical Guide to Norpterosin C: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C, a member of the pteroic acid family, is a natural sesquiterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside details of its isolation from natural sources and its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is chemically identified as (2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 64890-70-6N/A
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [2]
Physical State Solid[3]
Melting Point No data available[3]
Boiling Point No data available[3]
Solubility No quantitative data available. Qualitatively soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, a closely related compound, referred to as semipterosin C, was isolated from Pteris semipinnata, and its structure was elucidated using modern spectroscopic techniques. It is highly probable that semipterosin C is identical or stereoisomeric to this compound. The following data is attributed to semipterosin C as reported in the literature.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): The molecular formula of semipterosin C was determined to be C₁₃H₁₆O₃ based on HRESI-MS analysis, which is consistent with the known molecular formula of this compound.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of semipterosin C was determined through analysis of its ¹H and ¹³C NMR spectra. While the raw spectral data is not publicly available, the published literature confirms its structural elucidation based on these methods.[3][4]

Experimental Protocols

Isolation of Pterosins from Pteris semipinnata

While a specific protocol solely for this compound is not detailed, a general procedure for the isolation of new pterosins, including a compound designated as semipterosin C, from the aerial parts of Pteris semipinnata has been described. The workflow for such an isolation process is outlined below.

experimental_workflow General Workflow for Pterosin Isolation plant_material Aerial parts of Pteris semipinnata extraction Extraction with a suitable solvent (e.g., ethanol (B145695) or methanol) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., with ethyl acetate and water) concentration->partitioning chromatography Column chromatography on silica (B1680970) gel with a gradient of solvents partitioning->chromatography fraction_collection Collection of fractions chromatography->fraction_collection purification Further purification of fractions (e.g., preparative HPLC) fraction_collection->purification isolated_compound Isolated this compound (or related pterosins) purification->isolated_compound

Caption: General experimental workflow for the isolation of pterosins.

This process involves the extraction of the plant material, followed by a series of chromatographic separations to isolate the compounds of interest. The structures of the isolated compounds are then typically determined using spectroscopic methods such as HRESI-MS and NMR.[3][4]

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological activities of pterosins isolated from Pteris semipinnata. A study on newly isolated pterosins, including semipterosin C, demonstrated their potential as anti-inflammatory agents.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of these pterosins was assessed by their ability to inhibit the induction of Nuclear Factor-kappa B (NF-κB).[3][4] The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of this pathway is a key target for the development of anti-inflammatory drugs.

The general mechanism of NF-κB activation and a potential point of inhibition by compounds like this compound is depicted in the following diagram.

nf_kb_pathway Simplified NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Release ikb_p Phosphorylated IκB nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation proteasome Proteasomal Degradation ikb_p->proteasome inhibitor This compound (Potential Inhibitor) inhibitor->ikk Inhibition? dna DNA (κB sites) nfkb_n->dna Binding transcription Transcription of Pro-inflammatory Genes dna->transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

While the precise molecular target of this compound within the NF-κB pathway has not been elucidated, many natural product inhibitors of this pathway act at the level of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, which is necessary for NF-κB activation and translocation to the nucleus.

Conclusion

This compound is a natural product with defined chemical and physical characteristics, although some quantitative data remains to be determined. Its presence in Pteris semipinnata and the development of isolation protocols provide a basis for further investigation. The preliminary evidence of its anti-inflammatory activity through the inhibition of the NF-κB signaling pathway highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully characterize its spectroscopic properties, elucidate its precise mechanism of action, and explore its full therapeutic potential.

References

Norpterosin C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available information on Norpterosin C, a natural compound of interest in phytochemical and pharmacological research. Due to the limited specific data on this compound itself, this document also contextualizes its potential biological activities based on studies of extracts from its source, Pteris semipinnata.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueCitation(s)
CAS Number 64890-70-6[1][2]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [3]

Biological Context and Potential Activities

This compound is a sesquiterpenoid that has been isolated from the fern Pteris semipinnata.[2] While specific studies detailing the biological activities of this compound are limited in the public domain, research on extracts from Pteris semipinnata suggests a range of potential pharmacological effects. The genus Pteris is known to produce various bioactive compounds, including diterpenoids, flavonoids, and sesquiterpenoids.

Extracts from plants of the genus Pteris have been reported to exhibit several biological activities, including:

  • Antimicrobial activity : Extracts from Pteris species have demonstrated the ability to inhibit the growth of various pathogenic bacterial strains.

  • Antitumor activity : Some extracts from Pteris species have shown potential in inhibiting tumor formation mechanisms.

  • Anti-inflammatory action : Certain compounds isolated from Pteris plants have been noted for their anti-inflammatory effects.

It is important to note that these activities are attributed to the plant extracts as a whole and not specifically to this compound. Further research is required to isolate and characterize the specific biological functions of this compound and to elucidate its mechanisms of action.

Postulated Experimental Workflow

Based on the general screening of natural products for bioactivity, a logical workflow for investigating this compound can be proposed. This workflow would begin with the isolation of the compound and proceed through a series of in vitro assays to determine its biological effects.

experimental_workflow cluster_0 Compound Acquisition cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies isolation Isolation of this compound from Pteris semipinnata cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) isolation->cytotoxicity Test for cell viability anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) isolation->anti_inflammatory Assess anti-inflammatory potential antimicrobial Antimicrobial Assays (e.g., MIC, MBC) isolation->antimicrobial Determine antimicrobial effects pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) anti_inflammatory->pathway_analysis Investigate molecular targets

A potential experimental workflow for the biological characterization of this compound.

Signaling Pathway Considerations

Given the reported anti-inflammatory activity of extracts from the Pteris genus, a key area of investigation for this compound would be its effect on inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and many natural products exert their anti-inflammatory effects by modulating this pathway.

A hypothetical signaling pathway diagram illustrating the potential interaction of a bioactive compound with the NF-κB pathway is presented below.

nfkb_pathway cluster_0 Cytoplasm cluster_1 compound This compound (Hypothetical) ikk IKK Complex compound->ikk Inhibition? stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6)

A generalized diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

This compound represents a natural product with potential for further pharmacological investigation. While direct evidence of its biological activity is currently scarce, the known bioactivities of extracts from its source plant, Pteris semipinnata, provide a foundation for future research. The workflows and pathways presented here offer a conceptual framework for the systematic evaluation of this compound's therapeutic potential. Further studies are essential to elucidate its specific molecular targets and mechanisms of action, which will be critical for any drug development efforts.

References

An In-depth Technical Guide on the Discovery and History of Norpterosin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norpterosin C, a member of the pterosin class of sesquiterpenoid indanones, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biochemical properties of this compound. It includes detailed experimental protocols for its isolation and synthesis, quantitative data on its biological activities, and an exploration of its mechanism of action, with a focus on its inhibitory effects on key cellular signaling pathways.

Discovery and History

This compound belongs to a class of natural compounds known as pterosins, which are characteristic secondary metabolites of the bracken fern, Pteridium aquilinum. The initial discovery of pterosins dates back to the mid-20th century, with intensive research in the following decades leading to the isolation and characterization of a wide array of these compounds. This compound was identified as part of these systematic phytochemical investigations into the constituents of Pteridium aquilinum.

The historical context of this compound's discovery is intertwined with the study of the toxic properties of bracken fern, which has been linked to carcinogenesis in livestock. This led to a broader exploration of its chemical components to understand their biological effects.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₆O₃
Molecular Weight232.27 g/mol
IUPAC Name6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
PubChem CID101343
Structure(See Figure 1)

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

Experimental Protocols

Isolation of this compound from Pteridium aquilinum

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process from the rhizomes or fronds of Pteridium aquilinum.

Protocol:

  • Extraction: Air-dried and powdered plant material is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Pterosins, including this compound, are typically found in the more polar fractions.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative TLC and HPLC: Fractions containing this compound are further purified by preparative TLC and/or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Total Synthesis of Pterosin C (A Related Pterosin)

Key Synthetic Steps:

  • Friedel-Crafts Acylation: The synthesis of (2S,3S)-pterosin C can be achieved via a Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) with methylmalonyl chloride[1].

Workflow for Pterosin C Synthesis:

Pterosin_C_Synthesis start 2-(2,6-dimethylphenyl)ethanol methyl ether intermediate Friedel-Crafts bisacylation start->intermediate reactant2 Methylmalonyl chloride reactant2->intermediate product (2S,3S)-Pterosin C intermediate->product [AlCl₃]

Simplified workflow for the synthesis of Pterosin C.

Biological Activity and Mechanism of Action

Pterosins, as a class, have been reported to exhibit a range of biological activities, including inhibitory effects on DNA polymerases and protein kinases.

DNA Polymerase Inhibition

Several pterosins have been identified as inhibitors of DNA polymerases, enzymes crucial for DNA replication and repair. This inhibitory activity is a key area of interest for potential anticancer and antiviral applications. The mechanism of inhibition often involves the compound binding to the enzyme or the DNA-enzyme complex, thereby stalling the replication process.

Protein Kinase C (PKC) Inhibition

Protein kinase C is a family of enzymes that play a critical role in various cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, including cancer. Some pterosins have been shown to inhibit PKC activity, suggesting a potential therapeutic application in diseases driven by aberrant PKC signaling.

Signaling Pathway of PKC Activation and Potential Inhibition:

PKC_Pathway GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Substrate Substrate Phosphorylation PKC->Substrate Response Cellular Response Substrate->Response NorpterosinC This compound (potential inhibitor) NorpterosinC->PKC

Simplified PKC signaling pathway and potential inhibition point.
Quantitative Biological Data

Specific quantitative data for this compound, such as IC₅₀ values for enzyme inhibition or cell proliferation, are not extensively reported in the currently available literature. Further research is required to quantify its bioactivity against specific molecular targets.

Future Perspectives

This compound represents a promising natural product scaffold for further investigation. Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the IC₅₀ values of this compound against a panel of DNA polymerases and protein kinases to identify its primary molecular targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its inhibitory effects.

  • Synthesis of Analogs: Synthesizing derivatives of this compound to explore structure-activity relationships and potentially develop more potent and selective inhibitors.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

The development of a robust and scalable synthetic route for this compound will be crucial to enable these future studies and to fully explore its therapeutic potential.

References

Norpterosin C and Pterosin Sesquiterpenoids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pterosin sesquiterpenoids, a class of natural compounds predominantly isolated from ferns of the Pteris genus, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities span cytotoxic, neuroprotective, anti-inflammatory, and antidiabetic effects, positioning them as promising candidates for novel therapeutic agents. This technical guide provides an in-depth overview of Norpterosin C and its relationship to the broader family of pterosin sesquiterpenoids. Due to the limited direct experimental data available for this compound, this document focuses on a comprehensive, comparative analysis of structurally related and well-investigated pterosins, such as Pterosin A, B, and D. By examining their mechanisms of action, relevant signaling pathways, and experimental evaluation, we aim to provide a foundational resource for researchers interested in the therapeutic potential of this fascinating class of molecules. This guide includes detailed experimental protocols, quantitative bioactivity data, and visual representations of key signaling pathways to facilitate further research and development in this area.

Introduction to Pterosin Sesquiterpenoids

Pterosin sesquiterpenoids are a group of indanone derivatives characterized by a unique carbon skeleton. These compounds are primarily found in various species of the fern genus Pteris. Over the past few decades, numerous pterosins have been isolated and structurally elucidated, revealing a wide array of biological activities that are of significant interest to the pharmaceutical industry.

This compound: A Profile

This compound, specifically trans-Norpterosin C, is a member of the pterosin family with the chemical formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol [1][2][3][4]. Its systematic name is (2S,3S)-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one[2]. The "nor-" prefix in its name suggests a demethylation at a particular position when compared to other more substituted pterosins. While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other well-characterized pterosins allows for informed hypotheses regarding its potential therapeutic applications.

Comparative Biological Activities of Pterosin Sesquiterpenoids

The therapeutic potential of pterosins is underscored by their diverse biological activities. This section summarizes the key findings for prominent members of this family, providing a basis for understanding the potential of this compound.

Cytotoxic Activity

Several pterosin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This has spurred interest in their potential as anticancer agents.

Table 1: Cytotoxicity of Pterosin-related Compounds against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Sterenoid EHL-60 (Leukemia)4.7[5]
Sterenoid ESMMC-7721 (Hepatoma)7.6[5]
RapanonePC3 (Prostate Cancer)6.50 µg/mL[6]
RapanoneDu145 (Prostate Cancer)7.68 µg/mL[6]
RapanoneFTC133 (Thyroid Cancer)6.01 µg/mL[6]
Rapanone8505C (Thyroid Cancer)7.84 µg/mL[6]
RapanoneCaco-2 (Colorectal Carcinoma)8.79 µg/mL[6]
Pinostrobin (B192119) butyrateT47D (Breast Cancer)0.40 mM[7]
Pinostrobin propionate (B1217596)T47D (Breast Cancer)0.57 mM[7]
Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of certain pterosins, suggesting their potential in the treatment of neurodegenerative diseases. Pterosin B, for instance, has been shown to protect neuronal cells from glutamate-induced excitotoxicity[8][9].

Key Findings for Pterosin B:

  • Enhanced cell viability: Pterosin B significantly increased the viability of neuronal cells exposed to glutamate (B1630785), from 43.8% to 105%[8][9].

  • Mitochondrial protection: It restores mitochondrial membrane potential and reduces intracellular calcium overload[8][9].

  • Reduction of oxidative stress: Pterosin B was found to decrease cellular reactive oxygen species (ROS) by 36.55%[8][9].

  • Modulation of the NRF2/HO-1 Pathway: It upregulates the expression of the transcription factor NRF2 and the antioxidant enzyme Heme Oxygenase-1 (HO-1), while downregulating their inhibitor, KEAP1[8][9].

Anti-inflammatory Activity

The anti-inflammatory properties of pterosins are another promising area of research. These compounds have been shown to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Pterostilbene-related Compounds

CompoundTargetIC₅₀Reference
Pterostilbene-carboxylic acid derivative 7COX-285.44 nM[10]
Pterostilbene-carboxylic acid derivative 7NO production9.87 µM[10]
Thymol-pyrazole hybrid 8bCOX-20.043 µM[11]
Thymol-pyrazole hybrid 8gCOX-20.045 µM[11]
Aurone (B1235358) derivative WE-4COX-20.22 µM[12]
Aurone derivative WE-4LOX0.3 µM[12]
Antidiabetic Effects

Pterosin A has demonstrated significant antidiabetic properties in various mouse models, suggesting a potential role for pterosins in metabolic disorders[13][14].

In Vivo Effects of Pterosin A (100 mg/kg) in Diabetic Mice:

  • Improved glycemic control: Pterosin A effectively improved hyperglycemia and glucose intolerance in streptozotocin-induced, high-fat diet-fed, and db/db diabetic mice[13][14].

  • Enhanced insulin (B600854) sensitivity: It reversed the increased serum insulin and insulin resistance in dexamethasone-induced insulin-resistant mice and db/db mice[13].

  • Increased glucose uptake: Pterosin A reversed the reduced GLUT-4 translocation in the muscles of diabetic mice[13].

  • Modulation of key metabolic enzymes: It reversed the increased expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver and the decreased phosphorylation of AMP-activated protein kinase (AMPK) and Akt in the muscles of diabetic mice[13].

Key Signaling Pathways Modulated by Pterosins

The diverse biological effects of pterosins can be attributed to their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of novel therapeutic agents.

NRF2/HO-1 Pathway in Neuroprotection

The NRF2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Pterosin B has been shown to activate this pathway, contributing to its neuroprotective effects.

NRF2_HO1_Pathway PterosinB Pterosin B KEAP1 KEAP1 PterosinB->KEAP1 Inhibits NRF2 NRF2 KEAP1->NRF2 Inhibits (Promotes degradation) ARE ARE (Antioxidant Response Element) NRF2->ARE Binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Promotes transcription Neuroprotection Neuroprotection (Reduced Oxidative Stress) HO1->Neuroprotection Leads to PKA_Signaling Pterosins Pterosins PKA PKA (Protein Kinase A) Pterosins->PKA Activates DownstreamTargets Downstream Targets (e.g., CREB) PKA->DownstreamTargets Phosphorylates NeuronalEffects Neuronal Effects (e.g., Neurite Outgrowth, Synaptic Plasticity) DownstreamTargets->NeuronalEffects Promotes Metabolic_Signaling PterosinA Pterosin A AMPK AMPK PterosinA->AMPK Activates PI3K PI3K PterosinA->PI3K Activates GLUT4 GLUT4 Translocation (Muscle) AMPK->GLUT4 Promotes PEPCK PEPCK Expression (Liver) AMPK->PEPCK Inhibits Akt Akt PI3K->Akt Activates Akt->GLUT4 Promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake Leads to Gluconeogenesis Decreased Gluconeogenesis PEPCK->Gluconeogenesis Leads to Isolation_Workflow Start Air-dried and powdered aerial parts of Pteris sp. Extraction Extraction with 70% Ethanol Start->Extraction Partition Partition with Petroleum Ether, Dichloromethane, EtOAc, and n-BuOH Extraction->Partition Chromatography1 n-BuOH extract subjected to Column Chromatography (Silica gel, ODS) Partition->Chromatography1 Chromatography2 Reversed-phase semi-preparative HPLC Chromatography1->Chromatography2 End Isolated Pterosins Chromatography2->End

References

The Emerging Therapeutic Potential of Norpterosin C: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on Norpterosin C is limited. This document leverages available data on the closely related compound, Pterosin C, and its derivatives, to provide a comprehensive overview of its potential biological activities. The findings presented herein should be considered indicative and warrant further investigation specifically for this compound.

Introduction

This compound, a member of the pterosin family of sesquiterpenoids, is emerging as a compound of significant interest within the scientific and drug development communities. Pterosins, naturally occurring in various fern species, have demonstrated a range of biological activities, suggesting their potential as scaffolds for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activities of this compound, drawing from studies on Pterosin C and its analogs. We will explore its cytotoxic, neuroprotective, and anti-diabetic properties, detailing the experimental methodologies and known signaling pathways.

Cytotoxic and Anti-Cancer Activities

Pterosin C and its derivatives have exhibited promising cytotoxic effects against various cancer cell lines, suggesting a potential role as anti-cancer agents. The primary mechanism appears to be the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic activity of Pterosin C and its sulfated derivative.

CompoundCell LineAssayIC50 (µM)Reference
(2S,3S)-sulfated pterosin CAGSMTT23.9[1]
(2S,3S)-sulfated pterosin CHT-29MTT>100[1]
(2S,3S)-sulfated pterosin CMDA-MB-231MTT68.8[1]
(2S,3S)-sulfated pterosin CMCF-7MTT54.5[1]
(2S,3S)-Pterosin CHCT-116MTT72.9[2]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound (Varying Concentrations) start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation_mtt Incubate (4h) mtt_addition->incubation_mtt solubilization Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance analysis Calculate Cell Viability & IC50 read_absorbance->analysis end End analysis->end

MTT Assay Experimental Workflow Diagram.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow for Apoptosis Assay

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Start: Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry end End: Quantify Apoptotic Cells flow_cytometry->end

Apoptosis Assay Experimental Workflow Diagram.

Signaling Pathways

The induction of apoptosis by Pterosin C is likely mediated through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins and subsequent caspase activation.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Signaling Pathway NorpterosinC This compound Stress Cellular Stress NorpterosinC->Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Signaling Pathway Diagram.

Neuroprotective Activities

Studies on pterosin sesquiterpenoids, particularly Pterosin B, have revealed significant neuroprotective effects against glutamate-induced excitotoxicity, a key pathological process in neurodegenerative diseases.

Quantitative Data: Neuroprotection

The neuroprotective effects of Pterosin B against glutamate-induced excitotoxicity are summarized below.

ParameterEffect of Pterosin BReference
Cell ViabilityIncreased from 43.8% to 105%[3]
Intracellular Ca2+ OverloadAlleviated from 107.4% to 95.47%[3]
Cellular ROSEliminated by 36.55%[3]
NRF2 ExpressionEnhanced by 2.86-fold[3]
HO-1 ExpressionEnhanced by 4.24-fold[3]
KEAP1 ExpressionDown-regulated by 2.5-fold[3]
Experimental Protocols

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure.

Protocol:

  • Neuronal Culture: Culture primary neurons or neuronal cell lines.

  • Compound Pre-treatment: Pre-treat the cells with the test compound for a specified duration.

  • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate.

  • Viability Assessment: After incubation, assess cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Mechanistic Studies: Measure intracellular calcium levels using fluorescent indicators (e.g., Fluo-4 AM) and cellular reactive oxygen species (ROS) using probes like DCFDA.

Experimental Workflow for Glutamate-Induced Excitotoxicity Assay

Excitotoxicity_Assay_Workflow cluster_workflow Glutamate-Induced Excitotoxicity Assay Workflow start Start: Culture Neuronal Cells pretreatment Pre-treat with this compound start->pretreatment glutamate Induce Excitotoxicity with Glutamate pretreatment->glutamate incubation Incubate glutamate->incubation assessment Assess Cell Viability, Ca2+ & ROS levels incubation->assessment end End: Determine Neuroprotective Effect assessment->end

Glutamate-Induced Excitotoxicity Assay Workflow Diagram.

Signaling Pathways

The neuroprotective effects of Pterosin B are mediated through the activation of the NRF2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.

NRF2/HO-1 Signaling Pathway in Neuroprotection

NRF2_HO1_Pathway cluster_pathway NRF2/HO-1 Signaling Pathway NorpterosinC This compound Keap1 Keap1 NorpterosinC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE HO1 HO-1 Expression ARE->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

NRF2/HO-1 Signaling Pathway Diagram.

Anti-Diabetic and Anti-Obesity Activities

Pterosin compounds, including Pterosin A and C, have been identified as potential agents for the treatment of diabetes and obesity. The underlying mechanism involves the modulation of glucose metabolism and insulin (B600854) sensitivity.

Quantitative Data: Anti-Diabetic Effects

The following table highlights the anti-diabetic effects observed with Pterosin A.

ParameterEffect of Pterosin A (100 mg/kg) in db/db miceReference
Blood GlucoseSignificantly reduced[4][5]
Serum InsulinSignificantly reversed increase[4][5]
HOMA-IR IndexSignificantly reversed increase[5]
Muscle GLUT-4 TranslocationSignificantly reversed reduction[4]
Liver PEPCK ExpressionSignificantly reversed increase[4]
Experimental Protocols

This assay measures the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a key step in insulin-stimulated glucose uptake.

Protocol:

  • Cell Culture and Treatment: Culture insulin-responsive cells (e.g., L6 myotubes, 3T3-L1 adipocytes) and treat with the test compound.

  • Cell Fractionation: Isolate plasma membrane and intracellular membrane fractions by differential centrifugation.

  • Western Blotting: Separate proteins from each fraction by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Probe the membrane with an antibody specific for GLUT4.

  • Quantification: Quantify the amount of GLUT4 in the plasma membrane fraction relative to the total GLUT4 content.

Experimental Workflow for GLUT4 Translocation Assay

GLUT4_Workflow cluster_workflow GLUT4 Translocation Assay Workflow start Start: Culture Insulin-Responsive Cells treatment Treat with this compound start->treatment fractionation Subcellular Fractionation (Plasma & Intracellular Membranes) treatment->fractionation western_blot Western Blotting for GLUT4 fractionation->western_blot quantification Quantify GLUT4 in Plasma Membrane western_blot->quantification end End: Determine Effect on GLUT4 Translocation quantification->end

GLUT4 Translocation Assay Workflow Diagram.

Signaling Pathways

The anti-diabetic effects of pterosins are associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy metabolism.

AMPK Signaling Pathway in Glucose Metabolism

AMPK_Pathway cluster_pathway AMPK Signaling Pathway NorpterosinC This compound AMPK AMPK Activation NorpterosinC->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 PEPCK PEPCK Inhibition AMPK->PEPCK Inhibits Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake AntiDiabetic Anti-Diabetic Effects GlucoseUptake->AntiDiabetic Gluconeogenesis->AntiDiabetic

AMPK Signaling Pathway in Glucose Metabolism Diagram.

Conclusion

The available evidence, primarily from studies on Pterosin C and its analogs, strongly suggests that this compound possesses a diverse and promising range of biological activities. Its potential cytotoxic, neuroprotective, and anti-diabetic properties, mediated through well-defined signaling pathways, position it as a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural compound. Future research should focus on validating these findings specifically for this compound and further elucidating its mechanisms of action.

References

A Technical Review of Norpterosin C Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norpterosin C is a naturally occurring sesquiterpene, a class of organic compounds prevalent in the plant kingdom and known for their diverse biological activities. It is a member of the pterosin family, which are indanone-based sesquiterpenoids characteristic of the Pteridaceae family of ferns. The isolation and structural elucidation of this compound have opened avenues for investigating its therapeutic potential. This technical guide provides a comprehensive review of the existing research on this compound, including its biological effects, mechanism of action, and relevant experimental methodologies. Due to the nascent stage of research on this specific compound, this review also draws upon findings from closely related pterosins to provide a broader context and suggest potential areas for future investigation.

Isolation and Chemical Structure

This compound is isolated from the aerial parts of the fern Pteris semipinnata, a plant distributed in tropical regions.[1][2] The structure of this compound, along with other pterosins, has been elucidated using techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Pterosins are broadly classified based on their carbon skeleton.

Biological Activity and Mechanism of Action

Research on this compound has primarily focused on its anti-inflammatory properties. The compound has been shown to inhibit the induction of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Anti-inflammatory Activity

The most significant reported biological activity of this compound is its ability to modulate the NF-κB signaling pathway. In a key study, this compound demonstrated inhibitory effects on NF-κB induction. This suggests that this compound may exert its anti-inflammatory effects by preventing the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

The broader class of pterosins, to which this compound belongs, has been investigated for a range of pharmacological activities, including antitumor, anti-diabetic, and smooth muscle relaxant properties.[3][4][5] For instance, Pterosin A has been shown to have antidiabetic effects by improving hyperglycemia and glucose intolerance in diabetic mouse models.[5][6] Pterosin Z has demonstrated smooth muscle relaxant activity.[4] While these activities have not been directly reported for this compound, the shared chemical scaffold suggests that it may possess a similar spectrum of biological effects, warranting further investigation.

Quantitative Data Summary

The available quantitative data for this compound is currently limited. The primary data point relates to its anti-inflammatory activity.

CompoundBiological ActivityAssayResultSource
This compoundAnti-inflammatoryNF-κB Induction Inhibition34.0% inhibition[3]
Semipterosin AAnti-inflammatoryNF-κB Induction Inhibition40.7% inhibition[3]
Semipterosin BAnti-inflammatoryNF-κB Induction Inhibition61.9% inhibition[3]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on the reported anti-inflammatory activity, a general methodology for an NF-κB inhibition assay is provided below.

NF-κB Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibition of NF-κB activation, often using a reporter gene assay in a relevant cell line.

1. Cell Culture and Treatment:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter gene are commonly used.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

2. Induction of NF-κB Activation:

  • NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or lipopolysaccharide (LPS).

  • Cells are incubated with the stimulus for a period sufficient to induce a robust luciferase signal (e.g., 6-24 hours).

3. Measurement of Luciferase Activity:

  • After incubation, the cell culture medium is removed, and cells are lysed.

  • A luciferase assay reagent is added to the cell lysate.

  • The luminescence, which is proportional to the amount of activated NF-κB, is measured using a luminometer.

4. Data Analysis:

  • The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in vehicle-treated (control) cells.

  • IC50 values can be determined from dose-response curves.

5. Cytotoxicity Assay:

  • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition of NF-κB is not due to general cellular toxicity of the compound.

Signaling Pathways and Visualizations

The primary signaling pathway implicated in the action of this compound is the NF-κB pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound is hypothesized to interfere with this cascade, leading to a reduction in the inflammatory response.

Caption: The NF-κB signaling pathway and the putative inhibitory point of this compound.

Future Directions

The current body of research on this compound is limited, presenting a significant opportunity for further investigation. Future studies should focus on:

  • Broadening the Scope of Biological Screening: Evaluating this compound for other potential activities, such as anticancer, antioxidant, and antiviral effects, based on the known activities of related pterosins.

  • Elucidating the Precise Mechanism of Action: Investigating the specific molecular targets of this compound within the NF-κB pathway and other relevant signaling cascades.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

  • Chemical Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for extensive preclinical and clinical studies and to facilitate the generation of analogs with improved potency and selectivity.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of the NF-κB pathway. While research is still in its early stages, the findings suggest that this compound warrants further investigation as a potential therapeutic agent. The broader pharmacological activities observed for other pterosins provide a strong rationale for a more comprehensive evaluation of this compound's biological profile. Deeper mechanistic studies, coupled with pharmacokinetic and toxicological assessments, will be crucial in determining its potential for future drug development.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Norpterosin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Norpterosin C, a sesquiterpenoid compound found in ferns of the Pteris genus, using preparative high-performance liquid chromatography (HPLC). This compound and related pterosins exhibit a range of biological activities, making their isolation and purification crucial for further pharmacological investigation. This document provides a step-by-step methodology, from sample preparation to HPLC purification and fraction analysis, designed to yield high-purity this compound suitable for research and drug development applications.

Introduction

This compound is a member of the pterosin family of indanone-type sesquiterpenoids, which are characteristic secondary metabolites of ferns, particularly within the Pteris genus. These compounds have garnered significant interest due to their diverse biological activities. The purification of specific pterosins like this compound from complex plant extracts is a critical step in enabling detailed structural elucidation and biological screening. High-performance liquid chromatography is a powerful technique for the isolation of natural products, offering high resolution and efficiency. This application note outlines a robust reverse-phase HPLC (RP-HPLC) method for the preparative purification of this compound.

Experimental Protocols

Sample Preparation

Effective purification begins with proper preparation of the crude extract obtained from the plant source, such as Pteris semipinnata.

Protocol:

  • Extraction: The dried and powdered aerial parts of the fern are extracted with a suitable solvent. A common method involves maceration or Soxhlet extraction with ethanol (B145695) or methanol (B129727).

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol). Pterosins are typically enriched in the ethyl acetate fraction.

  • Preliminary Column Chromatography: The enriched fraction is further purified by open column chromatography on silica (B1680970) gel. A gradient elution with a solvent system like hexane-ethyl acetate or dichloromethane-methanol is used to separate the compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Gel Filtration Chromatography: Fractions containing this compound are pooled and can be further purified by size exclusion chromatography, for instance, using a Sephadex LH-20 column with methanol as the mobile phase, to remove remaining impurities of different molecular sizes.

  • Sample for HPLC: The partially purified, this compound-containing fraction is dried under reduced pressure. The residue is then dissolved in a suitable solvent for HPLC injection. Based on its known solubility, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone (B3395972) can be used. For reverse-phase HPLC, dissolving the sample in the mobile phase, or a solvent miscible with it (like methanol or acetonitrile), is recommended.

Preparative HPLC Purification

The following preparative HPLC method is designed for the final purification of this compound. This method is adapted from protocols used for the purification of similar pterosin compounds.[1]

Instrumentation:

  • Preparative HPLC system with a gradient pump

  • UV-Vis detector

  • Fraction collector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Elution Mode Isocratic or Gradient
Isocratic Condition 50-65% Methanol in Water
Gradient Condition 40% to 70% Methanol over 30 minutes
Flow Rate 3.0 mL/min
Detection Wavelength 254 nm
Injection Volume 500 µL to 2 mL (depending on sample concentration and column capacity)
Column Temperature Ambient

Protocol:

  • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample by dissolving the pre-purified this compound fraction in the mobile phase and filtering it through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the sample onto the column.

  • Run the HPLC method using either the isocratic or gradient elution profile. A gradient is often preferred for initial runs to determine the optimal elution conditions, while an isocratic method can be used for routine purification once the retention time of this compound is known.

  • Monitor the separation at 254 nm, as indanone structures typically absorb in this UV region.

  • Collect fractions corresponding to the peak of interest using an automated fraction collector.

Post-Purification Analysis

The purity of the collected fractions should be assessed to confirm the successful isolation of this compound.

Protocol:

  • Analytical HPLC: Analyze an aliquot of the collected fraction using an analytical HPLC system with a C18 column. The resulting chromatogram should show a single, sharp peak.

  • Mass Spectrometry (MS): Confirm the identity of the purified compound by obtaining its mass spectrum and comparing the molecular weight with the known value for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation, acquire 1H and 13C NMR spectra of the purified compound.

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound based on methods for similar compounds.[1]

CompoundRetention Time (tR)Purity (%)Recovery (%)
This compound15 - 20 min (estimated)> 95%Dependent on initial sample purity and loading

Visualizations

HPLC_Purification_Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Analysis and Final Product A Crude Plant Extract (Pteris semipinnata) B Solvent Partitioning (e.g., Ethyl Acetate Fraction) A->B C Silica Gel Column Chromatography B->C D Sephadex LH-20 Gel Filtration C->D E Prepared Sample for HPLC D->E F Preparative RP-HPLC (C18 Column) E->F G Fraction Collection F->G H Purity Analysis (Analytical HPLC, MS) G->H I Structural Confirmation (NMR) H->I J Purified this compound (>95% Purity) I->J

Caption: Workflow for the purification of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the purification of this compound from a partially purified plant extract. The use of reverse-phase chromatography with a C18 column and a methanol-water mobile phase is effective for separating this compound from other closely related pterosins and impurities. The provided protocol, from sample preparation to final analysis, serves as a comprehensive guide for researchers aiming to isolate this and other similar bioactive sesquiterpenoids for further study. Optimization of the gradient slope, flow rate, and sample loading may be necessary to achieve the desired purity and yield depending on the specific instrumentation and the complexity of the initial extract.

References

Application Notes and Protocols for the Synthesis of the Indanone Core of Norpterosin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4,6-dimethyl-1-indanone, the core structural motif of the natural product Norpterosin C. The synthesis is centered around a robust and widely applicable intramolecular Friedel-Crafts acylation reaction. This protocol offers a straightforward and efficient pathway to this key intermediate, which is of significant interest in medicinal chemistry and drug development due to the biological activities associated with the pterosin family of natural products. The presented data is compiled from analogous and well-established chemical transformations, providing a reliable guide for the synthesis of this and structurally related indanone derivatives.

Introduction

This compound belongs to the pterosin class of natural products, which are known for their diverse biological activities. The indanone core is a crucial pharmacophore, and efficient access to this scaffold is essential for the synthesis of analogs and the exploration of their structure-activity relationships (SAR). The most common and effective method for the construction of the 1-indanone (B140024) ring system is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative[1][2][3]. This approach involves the formation of an acylium ion intermediate which then undergoes an electrophilic aromatic substitution to afford the cyclic ketone[4][5]. This document outlines a two-step synthesis of the this compound indanone core starting from the commercially available 3-(3,5-dimethylphenyl)propanoic acid.

Data Presentation

The following table summarizes the key transformations and expected quantitative data for the synthesis of 4,6-dimethyl-1-indanone. The data is based on typical yields and reaction conditions for these types of reactions as found in the chemical literature for analogous substrates.

StepReactionStarting MaterialReagentsProductExpected Yield (%)Purity (%)
1Acyl Chloride Formation3-(3,5-dimethylphenyl)propanoic acidThionyl chloride (SOCl₂)3-(3,5-dimethylphenyl)propionyl chloride>95>98
2Intramolecular Friedel-Crafts Acylation3-(3,5-dimethylphenyl)propionyl chlorideAluminum chloride (AlCl₃)4,6-dimethyl-1-indanone80-85>98

Experimental Protocols

Step 1: Synthesis of 3-(3,5-dimethylphenyl)propionyl chloride

Objective: To convert 3-(3,5-dimethylphenyl)propanoic acid to its corresponding acyl chloride, activating it for the subsequent intramolecular Friedel-Crafts reaction.

Materials:

  • 3-(3,5-dimethylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3,5-dimethylphenyl)propanoic acid (1.0 eq) in a minimal amount of dry dichloromethane.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(3,5-dimethylphenyl)propionyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of 4,6-dimethyl-1-indanone

Objective: To cyclize 3-(3,5-dimethylphenyl)propionyl chloride to form the indanone core via an intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(3,5-dimethylphenyl)propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry 1,2-dichloroethane (DCE)

  • Ice bath

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM) or ethyl acetate (B1210297) for extraction

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 - 1.3 eq) in dry 1,2-dichloroethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 3-(3,5-dimethylphenyl)propionyl chloride from Step 1 in a small amount of dry 1,2-dichloroethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench it by carefully and slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4,6-dimethyl-1-indanone can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a solid product. A yield of 81% has been reported for the analogous synthesis of 2,6-dimethyl-1-indanone.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of 4,6-dimethyl-1-indanone A 3-(3,5-dimethylphenyl)propanoic acid B 3-(3,5-dimethylphenyl)propionyl chloride A->B SOCl₂, Reflux C 4,6-dimethyl-1-indanone B->C AlCl₃, DCE, 80 °C

Caption: Overall synthetic scheme for 4,6-dimethyl-1-indanone.

Experimental Workflow

Experimental_Workflow Experimental Workflow for 4,6-dimethyl-1-indanone Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation node_A Start: 3-(3,5-dimethylphenyl)propanoic acid Add SOCl₂ in dry DCM Reflux for 1-2 hours Evaporate excess SOCl₂ and solvent node_B Start: 3-(3,5-dimethylphenyl)propionyl chloride Add to AlCl₃ suspension in dry DCE at 0 °C Heat to 80 °C for 2-4 hours Quench with HCl/ice Workup and Extraction Purification node_A:f3->node_B:f0 Crude Product node_C 4,6-dimethyl-1-indanone node_B:f5->node_C Final Product Logical_Relationship Logical Flow of the Synthesis Start Starting Material (Carboxylic Acid) Activation Activation (Acyl Chloride Formation) Start->Activation Step 1 Cyclization Cyclization (Intramolecular Friedel-Crafts) Activation->Cyclization Step 2 Purification Purification Cyclization->Purification Workup Product Final Product (Indanone Core) Purification->Product

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Norpterosin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Norpterosin C, a natural compound of interest for its potential therapeutic properties. The primary assay described here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and proliferation.[1][2][3] This protocol is designed to be a comprehensive guide for researchers initiating studies on the cytotoxic effects of this compound on various cancer cell lines.

Introduction to In Vitro Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools in drug discovery and cancer research for screening compounds that can inhibit cell growth or induce cell death.[2] The MTT assay is a reliable and straightforward method based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[2][4] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[3][4]

Data Presentation: Cytotoxicity of this compound

While specific experimentally determined IC50 values for this compound are not yet widely published, the following table provides a template for researchers to systematically record and present their findings. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1]

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma24
48
72
e.g., A549Lung Carcinoma24
48
72
e.g., HeLaCervical Cancer24
48
72
e.g., PC-3Prostate Cancer24
48
72

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials and Reagents
  • This compound (of known purity)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solvent[4]

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[3][4]

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines harvest 2. Harvest and count cells cell_culture->harvest seed 3. Seed cells into 96-well plates harvest->seed prepare_drug 4. Prepare serial dilutions of this compound treat_cells 5. Treat cells with this compound and incubate prepare_drug->treat_cells add_mtt 6. Add MTT solution to each well incubate_mtt 7. Incubate for formazan formation add_mtt->incubate_mtt solubilize 8. Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance 9. Measure absorbance at 570 nm calculate_viability 10. Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 11. Determine the IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the chosen cancer cell lines in their appropriate complete medium until they reach approximately 80-90% confluency.

    • Harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of final concentrations for treatment. It is advisable to perform a preliminary range-finding experiment.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[4]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Elucidating the Mechanism of Action

While the MTT assay quantifies the cytotoxic effect of this compound, it does not provide information about the underlying mechanism of cell death. Further investigations are crucial to understand how this compound exerts its cytotoxic effects. Techniques such as flow cytometry for apoptosis analysis (e.g., Annexin V/Propidium Iodide staining), cell cycle analysis, and Western blotting or qPCR to examine the expression of key proteins and genes involved in apoptosis and cell cycle regulation can be employed.

Potential Signaling Pathways to Investigate

The following diagram illustrates a generalized signaling pathway often implicated in drug-induced apoptosis, which could be a starting point for investigating the mechanism of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Norpterosin_C This compound Death_Receptors Death Receptors (e.g., Fas, TNFR1) Norpterosin_C->Death_Receptors ? Mitochondrion Mitochondrion Norpterosin_C->Mitochondrion ? Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized diagram of potential apoptotic signaling pathways that may be influenced by this compound.

Further research is required to determine the specific molecular targets and signaling cascades affected by this compound, which will be instrumental in understanding its therapeutic potential.

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of Norpterosin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to test the anti-inflammatory activity of Norpterosin C, a pterosin compound that can be isolated from plants of the Pteris genus. The protocols outlined below are based on established in vitro and in vivo assays for evaluating anti-inflammatory potential and understanding the underlying mechanisms of action, with specific data included where available for related compounds.

Overview of Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular pathways involved in the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways lead to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and various cytokines (e.g., TNF-α, IL-6, IL-1β). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit these mediators and modulate these signaling pathways.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, a study on newly isolated pterosins from Pteris semipinnata provides valuable insight into the potential anti-inflammatory activity of this class of compounds. The data for "Semipterosin C" (a closely related pterosin) is presented below.

Table 1: Anti-inflammatory Activity of Pterosins from Pteris semipinnata.
CompoundAssayResultReference
Semipterosin ANF-κB Induction Inhibition40.7%
Semipterosin BNF-κB Induction Inhibition61.9%
Semipterosin C (this compound)NF-κB Induction Inhibition34.0%

Experimental Protocols

In Vitro Anti-inflammatory Assays

3.1.1. NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is crucial for determining if this compound exerts its anti-inflammatory effect by inhibiting the NF-κB signaling pathway. Based on the available data for Semipterosin C, this is a primary suggested assay.

Principle: This assay utilizes a cell line (e.g., RAW 264.7 macrophages) that has been stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant like lipopolysaccharide (LPS) leads to the expression of luciferase. An active compound will inhibit this, resulting in a reduced luciferase signal.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells containing an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and antibiotics.

  • Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., BAY 11-7082).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 6-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Test)

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation. The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture and Plating: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to stimulate NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

3.1.3. Prostaglandin E2 (PGE2) Production Assay (ELISA)

Principle: This assay quantifies the level of PGE2, a pro-inflammatory prostaglandin, in the cell culture medium using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Stimulation: Follow the same procedure as the NO production assay (steps 1-3).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the PGE2 ELISA according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of PGE2 based on the standard curve provided with the kit.

In Vivo Anti-inflammatory Assay

3.2.1. Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic model of acute inflammation. Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Grouping: Divide the animals into groups: control, carrageenan-only, positive control (e.g., indomethacin), and this compound-treated groups (at various doses).

  • Compound Administration: Administer this compound (e.g., orally or intraperitoneally) one hour before the carrageenan injection.

  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan-only group.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for assessing anti-inflammatory compounds.

NF_kB_Signaling_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) This compound This compound NF-kB Activation NF-kB Activation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Activation->Pro-inflammatory Genes upregulates Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response IKK Activation IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation phosphorylates NF-kB (p50/p65) Translocation NF-kB (p50/p65) Translocation IkB Degradation->NF-kB (p50/p65) Translocation releases NF-kB (p50/p65) Translocation->NF-kB Activation leads to

NF-κB Signaling Pathway Inhibition by this compound.

MAPK_Signaling_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK (e.g., MEKK, TAK1) MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylate MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylate Transcription Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription Factors activate Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression This compound (Potential Target) This compound (Potential Target)

MAPK Signaling Pathway and Potential Target for this compound.

Experimental_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Cell Culture Cell Culture Compound Treatment Compound Treatment Inflammatory Stimulation Inflammatory Stimulation Data Collection Data Collection Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction Data Measurement Data Measurement Inflammation Induction->Data Measurement

General Experimental Workflow for Anti-inflammatory Testing.

Application Notes and Protocols for Pterosin C Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of Pterosin C on various cancer cell lines. Detailed protocols for assessing cell viability, apoptosis, and the underlying signaling pathways are included to facilitate further research and drug development efforts. Initial searches for "Norpterosin C" did not yield relevant results; however, "Pterosin C" was identified as the correct compound, a natural sesquiterpenoid with demonstrated anticancer properties.

Sensitive Cell Lines and Cytotoxicity

Pterosin C and its derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, indicating varying degrees of sensitivity.

A sulfated derivative, (2S,3S)-sulfated pterosin C , has demonstrated broad-spectrum activity. The AGS human gastric adenocarcinoma cell line was found to be the most sensitive, with an IC50 value of 23.9 μM.[1][2] Other sensitive cell lines to this derivative include the HT-29 colon cancer, MDA-MB-231, and MCF-7 breast cancer cell lines.[1][2]

Furthermore, a glycoside derivative, (2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranoside , exhibited moderate antiproliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 8.0 ± 1.7 μM.[3] Another study reported an IC50 value of 72.9 μM for (2S,3S)-Pterosin C in HCT-116 cells. Additionally, two other new pterosin compounds, creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L , showed cytotoxic activity against HCT-116 cells with IC50 values of 22.4 μM and 15.8 μM, respectively.

CompoundCell LineCancer TypeIC50 (μM)
(2S,3S)-sulfated pterosin CAGSGastric Adenocarcinoma23.9
(2S,3S)-sulfated pterosin CHT-29Colon Cancer23.9 - 68.8
(2S,3S)-sulfated pterosin CMDA-MB-231Breast Cancer23.9 - 68.8
(2S,3S)-sulfated pterosin CMCF-7Breast Cancer23.9 - 68.8
(2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranosideHCT116Colorectal Cancer8.0 ± 1.7
(2S,3S)-Pterosin CHCT116Colorectal Cancer72.9
Creticolacton AHCT116Colorectal Cancer22.4
13-hydroxy-2(R),3(R)-pterosin LHCT116Colorectal Cancer15.8

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of Pterosin C derivatives are primarily attributed to the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these compounds leads to classic apoptotic events in cancer cells.

Specifically, (2S,3S)-sulfated pterosin C was found to exert an apoptotic effect on AGS cells. Further investigation into the mechanism of a pterosin C glycoside in HCT116 cells revealed an increase in the population of Annexin V/propidium iodide (PI)-positive cells and the upregulation of caspase-9 and procaspase-9 levels, as determined by flow cytometry and Western blot analysis, respectively.

This points towards the involvement of the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an "apoptosome" that recruits and activates procaspase-9. Activated caspase-9, an initiator caspase, then proceeds to activate executioner caspases, such as caspase-3, which carry out the dismantling of the cell.

Pterosin_C_Apoptosis_Pathway cluster_treatment Pterosin C Treatment cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Pterosin C Pterosin C Cytochrome c Cytochrome c Pterosin C->Cytochrome c Induces release Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Apaf-1 Apaf-1 Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Recruited to Caspase-9 Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Induces Apoptosome->Caspase-9 Activates Apoptosis Apoptosis DNA Fragmentation->Apoptosis Leads to

Caption: Intrinsic apoptotic pathway induced by Pterosin C.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of Pterosin C.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Pterosin C on cancer cell lines and to calculate the IC50 value.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_pterosin_c Add varying concentrations of Pterosin C incubate1->add_pterosin_c incubate2 Incubate for 48-72h add_pterosin_c->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate for 15 min with shaking add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Pterosin C stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Pterosin C in complete medium.

  • Remove the medium from the wells and add 100 µL of the Pterosin C dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Pterosin C).

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following Pterosin C treatment.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with Pterosin C start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V binding buffer wash_cells->resuspend_cells add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with Pterosin C

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of Pterosin C for the specified time. Include an untreated control.

  • Harvest the cells by trypsinization (for adherent cells) and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis for Caspase Activation

This protocol is used to detect the cleavage and activation of caspases, such as caspase-9 and caspase-3, in response to Pterosin C treatment.

Materials:

  • Cells treated with Pterosin C

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Pterosin C and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases indicates their activation. β-actin is commonly used as a loading control.

References

Application Notes and Protocols for Studying the Mechanism of Action of Vitamin C (Ascorbic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms of action of Vitamin C (Ascorbic Acid), focusing on its well-documented antioxidant and anti-inflammatory properties. Detailed protocols for key experiments are provided to enable researchers to investigate these effects in their own work.

Introduction

Vitamin C is an essential micronutrient with a wide range of physiological functions. It is a potent antioxidant and plays a crucial role in various cellular processes.[1][2] Its mechanism of action involves direct scavenging of reactive oxygen species (ROS), as well as modulation of various signaling pathways related to inflammation and cellular protection.[1][2] Understanding the precise molecular mechanisms of Vitamin C is vital for its application in health and disease, including its potential therapeutic use in conditions associated with oxidative stress and inflammation.[3][4]

Mechanism of Action: Antioxidant Properties

Vitamin C is a highly effective antioxidant that protects cells from damage caused by ROS generated during normal metabolism and through exposure to environmental stressors. Its antioxidant activity is multifaceted:

  • Direct ROS Scavenging: Ascorbic acid can directly neutralize a wide variety of reactive oxygen species.

  • Regeneration of Other Antioxidants: It can regenerate other antioxidants, such as Vitamin E (alpha-tocopherol), from their oxidized forms.

  • Enzymatic Antioxidant System Support: Vitamin C can stimulate the biosynthesis and activation of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[1][2]

  • Modulation of Transcription Factors: It promotes the activity of transcription factors such as Nrf2, Ref-1, and AP-1, which are involved in the expression of antioxidant proteins.[1][2]

Mechanism of Action: Anti-inflammatory Properties

The anti-inflammatory effects of Vitamin C are closely linked to its antioxidant capacity. By reducing oxidative stress, Vitamin C can modulate inflammatory signaling pathways.

  • Inhibition of NF-κB: Vitamin C can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[3]

  • Reduction of Pro-inflammatory Cytokines: Studies have shown that Vitamin C supplementation can lead to a significant reduction in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3]

  • Lowering of Inflammatory Markers: Clinical trials have demonstrated that Vitamin C can decrease levels of C-reactive protein (CRP) and Erythrocyte Sedimentation Rate (ESR), which are common markers of inflammation.[4]

Quantitative Data Summary

ParameterEffect of Vitamin CCell/SystemReference
hs-CRP ReductionHypertensive and/or diabetic obese patients[3]
IL-6 ReductionHypertensive and/or diabetic obese patients[3]
Fasting Blood Glucose ReductionHypertensive and/or diabetic obese patients[3]
Pro-inflammatory Cytokines (IL-6, TNF-α) Downregulation of expressionMouse splenocytes[2]
Anti-inflammatory Cytokines (IL-4, IL-10) Upregulation of expressionMouse splenocytes[2]
C-reactive protein (CRP) DecreasePatients post-total knee arthroplasty[4]
Erythrocyte Sedimentation Rate (ESR) DecreasePatients post-total knee arthroplasty[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of Vitamin C.

Materials:

  • Vitamin C (Ascorbic Acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Vitamin C in methanol.

  • Prepare a series of dilutions of the Vitamin C stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each Vitamin C dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Methanol is used as a blank, and a DPPH solution without Vitamin C serves as the control.

  • Calculate the percentage of DPPH scavenging activity.

Protocol 2: Measurement of Pro-inflammatory Cytokines in Cell Culture Supernatants

This protocol determines the effect of Vitamin C on the production of pro-inflammatory cytokines by cultured cells (e.g., macrophages).

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Vitamin C

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Vitamin C for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation should be included.

  • Incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of Vitamin C on cytokine production.

Visualizations

Vitamin_C_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) VitaminC Vitamin C (Ascorbic Acid) ROS->VitaminC Scavenging VitaminE Vitamin E VitaminC->VitaminE Regeneration AntioxidantEnzymes Antioxidant Enzymes (SOD, Catalase, GPx) VitaminC->AntioxidantEnzymes Stimulates Biosynthesis Nrf2 Nrf2 VitaminC->Nrf2 Activates VitaminE_ox Oxidized Vitamin E VitaminE_ox->VitaminC ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantProteins Antioxidant Proteins ARE->AntioxidantProteins Induces Expression

Caption: Vitamin C's antioxidant signaling pathway.

Vitamin_C_Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) ROS ROS InflammatoryStimuli->ROS NFkB NF-κB Activation ROS->NFkB VitaminC Vitamin C VitaminC->ROS Inhibits VitaminC->NFkB Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines Induces Expression Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Caption: Vitamin C's anti-inflammatory signaling pathway.

Experimental_Workflow_Cytokine_Assay cluster_cell_culture Cell Culture cluster_analysis Analysis SeedCells Seed Cells Pretreat Pre-treat with Vitamin C SeedCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant ELISA Perform ELISA CollectSupernatant->ELISA AnalyzeData Analyze Data ELISA->AnalyzeData

Caption: Experimental workflow for cytokine measurement.

References

Application Notes and Protocols for the Development of Norpterosin C as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norpterosin C is a novel natural product with significant therapeutic potential. Preliminary structural analysis suggests that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for development as a therapeutic agent for a range of diseases underpinned by inflammation and oxidative stress. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, outlining key experiments to characterize its biological activity and establish a preliminary safety profile. The enclosed protocols are designed to guide researchers in obtaining reproducible and reliable data.

Postulated Therapeutic Potential

Based on the chemical scaffold of this compound, it is hypothesized to exert its therapeutic effects through two primary mechanisms:

  • Anti-inflammatory Activity: this compound is predicted to modulate key inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. A likely target for its action is the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3]

  • Antioxidant Activity: The structure of this compound suggests it may act as a free radical scavenger, donating electrons to neutralize reactive oxygen species (ROS). This activity could protect cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.

Application Notes: In Vitro Efficacy and Safety Assessment

The initial phase of investigation for this compound should focus on a series of well-established in vitro assays to quantify its bioactivity and determine its therapeutic window.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be determined by its ability to inhibit the inflammatory response in immune cells, such as macrophages.

  • Nitric Oxide (NO) Inhibition Assay: This assay will be performed using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and upregulate inducible nitric oxide synthase (iNOS). The concentration of nitrite, a stable product of NO, in the cell culture supernatant will be measured using the Griess reagent. The half-maximal inhibitory concentration (IC50) of this compound will be determined.

  • Pro-inflammatory Cytokine Quantification: The effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), will be measured using Enzyme-Linked Immunosorbent Assays (ELISAs).

Antioxidant Activity Assessment

The antioxidant capacity of this compound will be evaluated using cell-free chemical assays that measure its ability to scavenge synthetic free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the capacity of this compound to scavenge the ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.

Cytotoxicity Assessment

To establish a preliminary safety profile and determine the appropriate concentration range for efficacy studies, the cytotoxicity of this compound will be evaluated.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity. This assay will be performed on both the RAW 264.7 macrophages used for the anti-inflammatory studies and a non-immune cell line (e.g., HEK293) to assess general cytotoxicity. The concentration that reduces cell viability by 50% (CC50) will be determined.

Data Presentation

All quantitative data from the initial in vitro screening of this compound should be summarized in the following tables for clear comparison and evaluation.

Table 1: Anti-inflammatory Activity of this compound

AssayEndpointIC50 (µM)Max Inhibition (%)
Nitric Oxide (NO) AssayNO Production
TNF-α ELISATNF-α Secretion
IL-6 ELISAIL-6 Secretion

Table 2: Antioxidant Activity of this compound

AssayEndpointIC50 (µM)
DPPH Radical ScavengingDPPH Radical
ABTS Radical ScavengingABTS Radical

Table 3: Cytotoxicity Profile of this compound

Cell LineAssayCC50 (µM)
RAW 264.7MTT
HEK293MTT

Table 4: Therapeutic Index of this compound

ParameterValue
Therapeutic Index (TI)CC50 (RAW 264.7) / IC50 (NO)

Experimental Protocols

Protocol 1: Determination of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value by non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound.

    • Include a blank (methanol/DMSO) and a control (DPPH solution with vehicle).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Determine the IC50 value.

Protocol 3: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed RAW 264.7 or HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

NorpterosinC_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription NorpterosinC This compound NorpterosinC->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for this compound Screening

NorpterosinC_Workflow start Start: this compound cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, ELISA) start->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant data_analysis Data Analysis (IC50, CC50, TI) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis decision Lead Candidate? data_analysis->decision end Proceed to In Vivo Studies decision->end Yes stop Stop/Optimize decision->stop No

Caption: Initial in vitro screening workflow for this compound.

Conclusion

The successful completion of the outlined experiments will provide a foundational dataset for the development of this compound as a therapeutic agent. Positive results, indicated by potent anti-inflammatory and antioxidant activity with a favorable therapeutic index, would warrant progression to more complex cellular models and subsequent in vivo studies to investigate its efficacy and safety in a physiological context. This structured approach ensures a thorough and efficient preliminary evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isolating Norpterosin C by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Norpterosin C using High-Performance Liquid Chromatography (HPLC).

Introduction to this compound Isolation

This compound is a sesquiterpenoid of the pterosin class, typically extracted from medicinal ferns. Its isolation and purification are commonly achieved using reversed-phase HPLC. This guide addresses common challenges encountered during this process to help you optimize your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound peak showing poor resolution or co-eluting with other compounds?

Poor peak resolution is a common issue in the purification of natural products from complex mixtures.[1] Several factors related to your HPLC method could be contributing to this problem.

  • Potential Causes & Solutions:

    • Inappropriate Mobile Phase Composition: The organic solvent percentage in your mobile phase might be too high, causing your compound to elute too quickly with other components.

      • Solution: Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient or switch to a weaker solvent.[1]

    • Gradient Slope is Too Steep: A rapid gradient may not provide sufficient time for the separation of closely eluting compounds.

      • Solution: Lengthen your gradient run time to decrease the slope. This will increase the separation window for your compounds of interest.

    • Incorrect Column Chemistry: The stationary phase may not be providing the optimal selectivity for this compound and its surrounding impurities.

      • Solution: Consider using a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a column with a polar endcapping might offer different selectivity.[2]

2. What causes peak fronting or tailing for my this compound peak?

Asymmetrical peaks can compromise the purity of your collected fractions and affect the accuracy of quantification.

  • Peak Tailing:

    • Potential Causes & Solutions:

      • Column Overload: Injecting too much sample can lead to peak tailing.

        • Solution: Reduce the sample concentration or injection volume.

      • Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on this compound, causing tailing.

        • Solution: Add a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress silanol interactions.[3]

      • Column Void: A void at the head of the column can cause peak distortion.

        • Solution: Replace the column. To prevent voids, always operate within the recommended pressure limits and avoid sudden pressure shocks.[4]

  • Peak Fronting:

    • Potential Causes & Solutions:

      • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the peak to front.

        • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

      • Sample Overload: Similar to peak tailing, overloading the column can also lead to fronting.

        • Solution: Decrease the amount of sample injected onto the column.

3. I am experiencing a fluctuating or high backpressure in my HPLC system. What should I do?

Pressure abnormalities can indicate a blockage or a leak in the system.

  • High Backpressure:

    • Potential Causes & Solutions:

      • Blocked Column Frit: Particulates from the sample or precipitated buffer salts can clog the inlet frit of the column.

        • Solution: First, try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced.

      • Precipitated Buffer: If you are using buffers in your mobile phase, they can precipitate if the organic solvent concentration becomes too high.

        • Solution: Ensure your buffer is soluble in the highest organic concentration of your gradient. Filtering the mobile phase before use is also recommended.

      • System Blockage: There could be a blockage in the tubing, injector, or guard column.

        • Solution: Systematically disconnect components starting from the detector and working backwards to the pump to identify the source of the blockage.

  • Fluctuating Backpressure:

    • Potential Causes & Solutions:

      • Air in the Pump: Air bubbles in the pump head are a common cause of pressure fluctuations.

        • Solution: Purge the pump to remove any trapped air. Ensure your solvent lines are properly immersed in the solvent reservoirs and that the solvents have been adequately degassed.

      • Leaking Pump Seals: Worn pump seals can cause leaks and lead to pressure instability.

        • Solution: Replace the pump seals as part of regular maintenance.

      • Faulty Check Valves: Malfunctioning check valves can also cause pressure fluctuations.

        • Solution: Clean or replace the check valves.

4. My baseline is noisy. How can I improve it?

A noisy baseline can interfere with the detection and integration of small peaks.

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.

      • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter and degas the mobile phase before use.

    • Detector Lamp Failure: An aging detector lamp can cause an increase in baseline noise.

      • Solution: Replace the detector lamp.

    • Air Bubbles in the Detector: Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline.

      • Solution: Ensure proper degassing of the mobile phase. An in-line degasser is highly effective at preventing this issue.

Quantitative Data Summary

Table 1: Hypothetical HPLC Gradient for this compound Isolation

Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
0.070301.0
20.040601.0
25.05951.0
30.05951.0
31.070301.0
40.070301.0

Table 2: Troubleshooting Guide - Impact of Method Adjustments on this compound Peak Characteristics

IssueParameter AdjustedAdjustmentExpected Outcome
Poor ResolutionGradient TimeIncreased from 20 to 40 minutesImproved separation of this compound from adjacent peaks.
Peak TailingMobile Phase pHAddition of 0.1% Formic AcidSharper, more symmetrical peak for this compound.
High BackpressureFlow RateDecreased from 1.0 mL/min to 0.8 mL/minReduction in system pressure, but may increase run time.
Noisy BaselineMobile Phase QualitySwitched to freshly prepared, filtered, and degassed solventsSmoother baseline with reduced noise.

Experimental Protocols

Protocol 1: Preparation of Crude Fern Extract

  • Air-dry the fern material (e.g., Pteris species) at room temperature for 72 hours.

  • Grind the dried material into a fine powder.

  • Macerate the powder in 80% methanol (B129727) at a ratio of 1:10 (w/v) for 48 hours at room temperature with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

  • Store the crude extract at -20°C until further use.

Protocol 2: HPLC Sample Preparation

  • Dissolve the crude extract in a 50:50 mixture of water and acetonitrile to a concentration of 10 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Extract Crude Extract Dissolve Dissolve in Mobile Phase Extract->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Sample Column HPLC Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Fractionation Fraction Collection Chromatogram->Fractionation Analysis Purity Analysis Fractionation->Analysis

Caption: General workflow for the HPLC isolation of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_pressure Pressure Issues cluster_baseline Baseline Issues Problem Identify HPLC Problem Peak_Shape Poor Peak Shape? Problem->Peak_Shape Pressure Pressure Problem? Problem->Pressure Baseline Baseline Problem? Problem->Baseline Tailing Tailing Peak_Shape->Tailing Fronting Fronting Peak_Shape->Fronting Broad Broad Peak_Shape->Broad High_P High Pressure Pressure->High_P Low_P Low Pressure Pressure->Low_P Fluctuating_P Fluctuating Pressure->Fluctuating_P Noise Noisy Baseline->Noise Drift Drifting Baseline->Drift

Caption: A logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: Optimizing Norpterosin C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Norpterosin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the indenone core of this compound?

A versatile and frequently employed method for constructing the pterosin skeleton, including that of this compound, is through a Friedel-Crafts acylation reaction. A plausible approach involves the bisacylation of an appropriately substituted aromatic precursor with a suitable acylating agent to form the 1,3-indandione (B147059) intermediate. This is then followed by reduction to yield the indenone core.[1]

Q2: My Friedel-Crafts acylation step is resulting in a low yield of the desired 1,3-indandione. What are the potential causes and solutions?

Low yields in Friedel-Crafts acylations can stem from several factors. Common issues include:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Purity: Impurities in the starting materials can interfere with the reaction. It is advisable to purify the aromatic substrate and acylating agent prior to use.

  • Reaction Temperature: The temperature can significantly influence the reaction outcome. Running the reaction at too high a temperature can lead to side product formation, while a temperature that is too low may result in an incomplete reaction. Temperature optimization is crucial.

  • Stoichiometry: The molar ratio of the substrate, acylating agent, and Lewis acid catalyst is critical. An excess of the catalyst may be required to drive the reaction to completion.

Q3: I am observing the formation of multiple isomers during the synthesis. How can I improve the regioselectivity?

The formation of isomers is a common challenge in Friedel-Crafts reactions with substituted aromatic compounds. To enhance regioselectivity:

  • Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of steric hindrance and catalytic activity, which can influence the position of acylation. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, TiCl₄) may improve the desired isomer ratio.

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway. A solvent screen may help in identifying conditions that favor the formation of the target isomer.

  • Protecting Groups: In some cases, employing protecting groups on the substrate can direct the acylation to the desired position.

Q4: The reduction of the 1,3-indandione intermediate to the final indenone is not proceeding efficiently. What can I do?

Challenges in the reduction step can often be addressed by:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. A common method for this transformation is the use of zinc dust in acetic acid.[1] If this is not effective, other reducing agents could be explored.

  • Reaction Conditions: Temperature and reaction time are important parameters. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature.

  • Work-up Procedure: The work-up procedure should be carefully performed to avoid decomposition of the product.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low overall yield Suboptimal reaction conditions at one or more steps.Systematically optimize each step of the synthesis (e.g., temperature, solvent, catalyst, stoichiometry). Maintain a detailed reaction log to track changes and outcomes.
Poor quality of starting materials or reagents.Ensure the purity of all starting materials and reagents. Purify if necessary.
Mechanical losses during work-up or purification.Refine work-up and purification techniques to minimize product loss. Ensure complete extraction and careful handling during chromatography.
Reaction fails to proceed to completion Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time or cautiously increase the temperature if necessary.
Deactivated catalyst or reagents.Use fresh, high-quality catalysts and reagents. Handle moisture-sensitive reagents under an inert atmosphere.
Formation of significant side products Incorrect reaction temperature or stoichiometry.Optimize the reaction temperature and the molar ratios of the reactants and reagents.
Presence of impurities.Purify starting materials to remove any impurities that may be participating in side reactions.
Difficulty in product purification Co-elution of impurities with the desired product.Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation.
Product instability on silica (B1680970) gel.Consider alternative purification methods such as recrystallization or preparative HPLC if the product is sensitive to silica gel.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of Pterosin C and provides a potential route to this compound.[1]

Step 1: Friedel-Crafts Bisacylation

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane (B109758) under a nitrogen atmosphere, add the appropriate substituted aromatic precursor dropwise at 0 °C.

  • Add methylmalonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1,3-indandione intermediate.

Step 2: Reduction to this compound

  • To a solution of the 1,3-indandione intermediate in acetic acid, add zinc dust.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation

To aid in the optimization of your synthesis, use the following table to log your experimental conditions and results.

Experiment ID Step Reactant A (equiv.) Reactant B (equiv.) Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Observations
EXP-001Acylation1.01.22.5Dichloromethane0 to RT12
EXP-002Reduction1.0--Acetic AcidReflux6
...

Visualizations

Proposed Synthetic Pathway for this compound

Norpterosin_C_Synthesis Substrate Aromatic Precursor Intermediate 1,3-Indandione Intermediate Substrate->Intermediate Friedel-Crafts Bisacylation (AlCl3) AcylatingAgent Methylmalonyl Chloride Product This compound Intermediate->Product Reduction ReducingAgent Zn / Acetic Acid

Caption: Proposed two-step synthesis of this compound.

General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions OptimizeStoichiometry Optimize Reactant Stoichiometry CheckConditions->OptimizeStoichiometry OptimizeTemp Optimize Temperature and Time OptimizeStoichiometry->OptimizeTemp OptimizeCatalyst Screen Catalysts and Solvents OptimizeTemp->OptimizeCatalyst AnalyzeByproducts Identify Byproducts OptimizeCatalyst->AnalyzeByproducts RefineWorkup Refine Work-up and Purification AnalyzeByproducts->RefineWorkup Improved Yield Improved? RefineWorkup->Improved Improved->Start Yes, but further optimization needed End Consult Literature/ Expert Improved->End No

Caption: A systematic approach to troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Solubility Issues with Norpterosin C in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Norpterosin C in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO). Other organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and acetone (B3395972) can also be used, but DMSO is generally preferred for its high solubilizing capacity for many nonpolar compounds and its compatibility with most cell culture assays at low final concentrations.[1][2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Vortexing During Dilution: Add the this compound stock solution dropwise into the vortexing aqueous medium to ensure rapid and uniform dispersion.

  • Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the compound can help improve solubility.[1][3]

  • Use of Surfactants or Solubilizing Agents: For certain assays, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or other solubilizing agents may be necessary. However, their compatibility with your specific cell line and assay must be validated.

Q3: What is the best way to store this compound stock solutions?

A3: Store this compound powder at -20°C. Once dissolved in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Protect solutions from light.

Q4: I am observing inconsistent results in my experiments. Could this be related to this compound solubility?

A4: Yes, inconsistent solubility can lead to variability in experimental outcomes. If you suspect solubility issues, visually inspect your prepared solutions for any signs of precipitation or cloudiness before each experiment. If precipitation is observed, try to redissolve the compound by gentle warming and vortexing. If this is unsuccessful, it is best to prepare a fresh solution.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound powder does not dissolve in the initial solvent. The concentration is too high.Increase the volume of the solvent to lower the concentration.
The incorrect solvent is being used.While DMSO is recommended, for some compounds, other organic solvents like ethanol or DMF may work better.
Insufficient agitation.Vortex the solution vigorously or use a sonicator for a short period to aid dissolution.
The compound precipitates out of the stock solution during storage. The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
The solution is supersaturated.Gently warm the solution to 37°C and vortex to redissolve the precipitate before use. If it continues to precipitate, consider preparing a new, less concentrated stock solution.
Visible precipitate forms in the cell culture plate wells after adding the compound. The final concentration of the compound is above its solubility limit in the aqueous medium.Lower the final working concentration of this compound.
The final DMSO concentration is too high, causing the compound to crash out.Reduce the final DMSO concentration by using a more concentrated stock solution or by performing serial dilutions.
Interaction with components of the cell culture medium.Consider using a serum-free medium for the initial dilution steps if compatible with your experimental design.

Data Presentation

Solvent Solubility of Pterosin Compounds (General) Notes
DMSO (Dimethyl sulfoxide) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol SolubleCan be used as an alternative to DMSO; may have lower solubilizing power for highly nonpolar compounds.
Methanol SolubleAnother potential alternative to DMSO.
Chloroform SolubleGenerally not used for in vitro cell-based assays due to toxicity.
Dichloromethane SolubleNot suitable for in vitro cell-based assays.
Ethyl Acetate SolubleNot typically used for in vitro cell-based assays.
Water Practically Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually confirm that all solid has dissolved and the solution is clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Medium
  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Vortexing: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.

  • Final Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve add_stock Add Stock Solution Dropwise dissolve->add_stock prewarm Pre-warm Aqueous Medium to 37°C vortex Vortex During Addition prewarm->vortex add_stock->vortex inspect Visually Inspect for Precipitation vortex->inspect add_to_cells Add to Cell Culture inspect->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Medium q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration q1->a1_yes Yes q2 Was the dilution performed in one step? q1->q2 No end Re-attempt experiment a1_yes->end a2_yes Use serial dilutions q2->a2_yes Yes q3 Was the medium at room temperature? q2->q3 No a2_yes->end a3_yes Pre-warm medium to 37°C q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for this compound precipitation.

signaling_pathway cluster_cell Hypothetical Signaling Pathway for Pterosin Compounds NorpterosinC This compound AMPK AMPK Activation NorpterosinC->AMPK Pterosin A-like activity NRF2 NRF2 Activation NorpterosinC->NRF2 Pterosin B-like activity AntiInflammatory Anti-inflammatory Effects AMPK->AntiInflammatory Mitochondria Mitochondrial Protection NRF2->Mitochondria Antitumor Anti-tumor Effects Mitochondria->Antitumor

Caption: Hypothetical signaling pathways for pterosin compounds.

References

Technical Support Center: Optimizing Dosage for Norpterosin C Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Norpterosin C in cytotoxicity assays. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected cytotoxic mechanism?

This compound is a small molecule belonging to the pterosin class of natural compounds. Pterosins have been shown to exhibit cytotoxic effects in various cancer cell lines. The primary mechanism of cytotoxicity for related compounds, such as Pterosin C, involves the induction of apoptosis. This is often initiated through the intrinsic pathway, characterized by the activation of caspase-9.[1]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

For initial dose-response experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line. Based on studies of similar pterosin compounds, a starting range of 1 µM to 100 µM is advisable.[2][3][4][5] Subsequent experiments can then focus on a narrower range around the estimated IC50 value.

Q3: Which cell lines have been tested with similar pterosin compounds?

Cytotoxicity of pterosin derivatives has been evaluated in a variety of human cancer cell lines, including:

  • AGS (gastric adenocarcinoma)

  • HT-29 (colorectal adenocarcinoma)

  • MDA-MB-231 (breast adenocarcinoma)

  • MCF-7 (breast adenocarcinoma)

  • HCT116 (colorectal carcinoma)[1][2][5]

It is important to note that IC50 values can vary significantly between cell lines.

Q4: What is the typical incubation time for this compound treatment?

A common incubation period for cytotoxicity screening is between 24 and 72 hours. The optimal duration depends on the cell line's doubling time and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate treatment time for your experimental setup.

Quantitative Data Summary

The following tables summarize reported IC50 values for pterosin-related compounds to guide your initial experimental design.

Table 1: IC50 Values of Pterosin Compounds in Various Cancer Cell Lines

CompoundCell LineIC50 Value (µM)
(2S,3S)-sulfated Pterosin CAGS23.9
(2S,3S)-sulfated Pterosin CHT-2968.8
(2S,3S)-sulfated Pterosin CMCF-764.4
Creticolactone AHCT-11622.4
13-hydroxy-2(R),3(R)-pterosin LHCT-11615.8
Pterosin C derivative 1HCT1168.0 ± 1.7

Data sourced from multiple studies investigating various pterosin derivatives.[1][2][5]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: Determine Cell Line & Seeding Density stock Prepare this compound Stock & Serial Dilutions start->stock seed Seed Cells in 96-well Plate treat Treat Cells with this compound Dilutions seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50 end End: Optimized Dosage Identified ic50->end signaling_pathway NorpterosinC This compound Mitochondrion Mitochondrion NorpterosinC->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Recruitment ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves Casp3 Activated Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes troubleshooting_tree Start High Variability in Results? CheckSeeding Check Cell Seeding Protocol Start->CheckSeeding Yes CheckPipetting Review Pipetting Technique & Calibration CheckSeeding->CheckPipetting Issue Persists Sol_Seeding Solution: Ensure Homogenous Cell Suspension CheckSeeding->Sol_Seeding Inconsistent Seeding Found CheckEdgeEffect Assess for Edge Effects CheckPipetting->CheckEdgeEffect Issue Persists Sol_Pipetting Solution: Calibrate Pipettes, Use Proper Technique CheckPipetting->Sol_Pipetting Errors Found CheckCompound Inspect for Compound Precipitation CheckEdgeEffect->CheckCompound Issue Persists Sol_EdgeEffect Solution: Avoid Outer Wells, Use PBS Buffer CheckEdgeEffect->Sol_EdgeEffect Edge Effect Confirmed CheckReagents Verify Reagent Quality & Prep CheckCompound->CheckReagents Issue Persists Sol_Compound Solution: Adjust Solvent or Concentration CheckCompound->Sol_Compound Precipitate Observed Sol_Reagents Solution: Use Fresh Reagents, Store Properly CheckReagents->Sol_Reagents Reagent Issue Identified

References

Technical Support Center: Troubleshooting Norpterosin C Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving chromatographic issues related to Norpterosin C. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate separation and quantification challenging.

  • Decreased Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limit of detection and quantification.

  • Inaccurate Quantification: Asymmetrical peaks result in unreliable and inconsistent peak area integration, compromising the accuracy and reproducibility of your analysis.

For this compound, a phenolic compound, maintaining peak symmetry is critical for achieving accurate and reliable quantitative results in complex matrices.

Q2: What are the most common causes of peak tailing for this compound?

A: The primary causes of peak tailing for phenolic compounds like this compound in reverse-phase HPLC are often related to secondary chemical interactions with the stationary phase. Key factors include:

  • Secondary Interactions with Residual Silanols: This is a major contributor. Unreacted, acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases can interact with the hydroxyl groups of this compound through hydrogen bonding. This secondary retention mechanism causes some molecules to lag behind, resulting in a tailed peak.[2][3]

  • Mobile Phase pH: If the mobile phase pH is not optimized, the hydroxyl groups on this compound can be partially ionized. The coexistence of both ionized and non-ionized forms leads to inconsistent retention and peak distortion.[4]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[2]

  • Column Contamination and Degradation: Accumulation of contaminants from samples or the mobile phase can create active sites on the column, leading to peak tailing. Physical degradation, such as the formation of a void at the column inlet, can also be a cause.

Q3: How does the chemical structure of this compound contribute to peak tailing?

A: this compound's structure contains hydroxyl (-OH) groups. These phenolic hydroxyls are weakly acidic and can engage in secondary interactions, primarily hydrogen bonding, with residual silanol groups on the silica-based stationary phase of the HPLC column. This is a common cause of peak tailing for phenolic compounds.

Troubleshooting Guides

This section provides detailed troubleshooting steps for common issues leading to this compound peak tailing.

Guide 1: Addressing Peak Tailing Caused by Secondary Silanol Interactions

Secondary interactions with residual silanol groups are a frequent cause of peak tailing. The following workflow can help mitigate this issue.

Experimental Protocol: Mitigating Silanol Interactions

  • Initial Analysis: Perform an injection using your current method and record the chromatogram, noting the peak asymmetry factor.

  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase with a lower pH by adding an acidic modifier. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will suppress the ionization of the silanol groups, reducing their interaction with this compound.

    • Caution: Ensure your column is stable at low pH. Standard silica-based columns may degrade below pH 3.

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes.

  • Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were the primary cause.

DOT Script for Troubleshooting Silanol Interactions

G Troubleshooting Workflow for Peak Tailing Caused by Silanol Interactions cluster_0 Problem Identification cluster_1 Chemical Interaction Troubleshooting cluster_2 System/Method Troubleshooting cluster_3 Resolution start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks silanol_interaction Suspect Secondary Silanol Interactions check_all_peaks->silanol_interaction No, only this compound system_issue Suspect System or Method Issue check_all_peaks->system_issue Yes lower_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) silanol_interaction->lower_ph use_endcapped Use an End-Capped Column silanol_interaction->use_endcapped add_competitor Add a Competing Base (e.g., Triethylamine - Use with caution) silanol_interaction->add_competitor resolved Peak Tailing Resolved lower_ph->resolved use_endcapped->resolved add_competitor->resolved check_dead_volume Check for Extra-Column Dead Volume system_issue->check_dead_volume check_column_health Inspect Column for Voids/Contamination system_issue->check_column_health optimize_injection Optimize Injection Volume/Concentration system_issue->optimize_injection check_dead_volume->resolved check_column_health->resolved optimize_injection->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Guide 2: Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.

Experimental Protocol: pH Optimization

  • Determine pKa (if possible): If the pKa of this compound is known or can be estimated, adjust the mobile phase pH to be at least 2 units away from the pKa to ensure the compound is in a single ionic state.

  • Empirical pH Scouting:

    • Prepare a series of mobile phases with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) using appropriate buffers (e.g., phosphate, acetate).

    • Inject the this compound standard at each pH and observe the peak shape.

    • Note: Always ensure the chosen buffer is compatible with your detector (e.g., avoid non-volatile buffers with mass spectrometry).

  • Select Optimal pH: Choose the pH that provides the most symmetrical peak. For phenolic compounds, a lower pH is often beneficial.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can affect peak shape.

Table 1: Effect of Mobile Phase Additive on Tailing Factor of a Model Phenolic Compound

Mobile Phase CompositionTailing Factor (Tf)
50:50 Acetonitrile:Water2.1
50:50 Acetonitrile:Water with 0.1% Formic Acid1.2
50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid1.1

Data is representative and illustrates the general effect. Actual values for this compound may vary.

Table 2: Tailing Factors for this compound with a Reference HPLC Method

A suitable starting method for pterosin compounds involves a C18 column with a gradient elution using methanol (B129727) and water containing 0.1% formic acid.

AnalyteTailing Factor (Tf) with Optimized Method
This compound~1.2

This value is an estimate based on typical performance for similar compounds under optimized conditions.

Detailed Experimental Protocol

This section provides a detailed experimental methodology for the HPLC analysis of this compound, based on methods used for similar pterosin compounds.

HPLC Method for Pterosin Compounds

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B

    • 25-30 min: 60-100% B

    • 30-35 min: 100% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

DOT Script for HPLC Workflow

G General HPLC Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Analysis cluster_3 Data Processing sample_prep Dissolve this compound in Mobile Phase A filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample injection Inject Sample filter_sample->injection hplc_system HPLC System with C18 Column mobile_phase Mobile Phase: A: Water + 0.1% Formic Acid B: Methanol + 0.1% Formic Acid gradient Gradient Elution detection UV Detection at 260 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak and Calculate Asymmetry chromatogram->integration

References

Technical Support Center: Norpterosin C Chromatographic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of Norpterosin C. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for the analysis of sesquiterpenoids like this compound.[1][2][3][4] This technique separates compounds based on their hydrophobicity.

Q2: Which type of column is best suited for this compound separation?

A2: C18 columns are the most widely used and recommended stationary phases for the separation of a broad range of compounds, including those with moderate polarity like this compound.[2][5] C8 columns can also be considered if shorter retention times are desired.

Q3: What are the typical mobile phases used for this compound analysis?

A3: The mobile phase for reversed-phase HPLC of compounds like this compound typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727).[6][7][8] To improve peak shape and resolution, small amounts of acids like formic acid or acetic acid are often added to the mobile phase.

Q4: How does pH affect the resolution of this compound?

A4: While this compound itself does not have strongly ionizable groups, pH can still influence the separation. Modifying the mobile phase pH can affect the ionization of any co-eluting impurities and can also impact the surface chemistry of the silica-based stationary phase, thereby altering selectivity.

Q5: Can temperature be used to enhance the resolution of this compound?

A5: Yes, adjusting the column temperature can impact resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, it can also alter the selectivity of the separation, so optimization is key.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound.

Problem 1: Poor Resolution or Peak Overlap

Your chromatogram shows this compound co-eluting with an impurity or another compound.

  • Diagrammatic Troubleshooting Workflow:

    G Start Poor Resolution A Optimize Mobile Phase Start->A E Optimize Flow Rate Start->E G Optimize Temperature Start->G I Change Stationary Phase Start->I B Change Gradient Slope A->B Isocratic or Gradient? C Change Organic Modifier A->C D Adjust pH A->D K Successful Resolution B->K C->K D->K F Decrease Flow Rate E->F F->K H Increase/Decrease Temperature G->H H->K J Try a Different Column (e.g., C8, Phenyl) I->J J->K

    Caption: Troubleshooting workflow for poor peak resolution.
  • Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Strength Adjust the ratio of organic solvent (acetonitrile or methanol) to water. Increasing the aqueous portion will generally increase retention and may improve separation.
Incorrect Gradient Program If using a gradient, try making it shallower to increase the separation window between peaks.
Suboptimal Selectivity Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). You can also try adding a different acidifier (e.g., trifluoroacetic acid).
Low Column Efficiency Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. Also, ensure your column is not old or degraded.
Temperature Effects Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if selectivity changes favorably.
Unsuitable Stationary Phase If mobile phase and method parameter optimization fail, consider trying a column with a different stationary phase (e.g., a C8 or a Phenyl column) to alter the separation mechanism.

Problem 2: Peak Tailing

The this compound peak is asymmetrical with a "tail" extending from the back of the peak.

  • Logical Relationship Diagram for Peak Tailing:

    G Tailing Peak Tailing Cause1 Secondary Interactions Tailing->Cause1 Cause2 Column Overload Tailing->Cause2 Cause3 Column Void/Contamination Tailing->Cause3 Solution1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Cause1->Solution1 Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Flush or Replace Column Cause3->Solution3

    Caption: Causes and solutions for peak tailing.
  • Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of free silanol groups on the stationary phase.
Sample Overload Dilute the sample and inject a smaller volume onto the column.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, a void may have formed at the head of the column, and the column may need to be replaced.
Mismatched Injection Solvent Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

Problem 3: Peak Fronting

The this compound peak is asymmetrical with a sloping front.

  • Possible Causes & Solutions:

CauseRecommended Solution
Sample Overload This is the most common cause of peak fronting. Reduce the concentration of your sample or the injection volume.
Sample Solvent Stronger than Mobile Phase Prepare your sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

The following is a representative RP-HPLC method for the analysis of this compound. This protocol should be used as a starting point and may require optimization for your specific instrumentation and sample matrix.

Representative RP-HPLC Method for this compound

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
  • Method Validation Parameters (Hypothetical Data):

The following table presents hypothetical data for the validation of the above method, as would be expected according to ICH guidelines.

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

  • Experimental Workflow Diagram:

    G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A & B B Prepare this compound Sample C Filter Sample B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Run Gradient Program E->F G Detect Peak at 220 nm F->G H Integrate Peak Area G->H I Quantify this compound H->I

    Caption: General workflow for HPLC analysis of this compound.

References

Reducing byproducts in the synthesis of Norpterosin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the synthesis of Norpterosin C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and suggested solutions.

Problem 1: Low Yield of the Crude this compound Product

Possible CauseSuggested Solution
Incomplete Friedel-Crafts acylation: The initial step to form the aromatic ketone intermediate may not have gone to completion.1. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst (e.g., AlCl₃). 2. Use a freshly opened or purified batch of the Lewis acid. 3. Increase the reaction time or slightly elevate the temperature, monitoring for potential side reactions by TLC. 4. Verify the purity of the starting aromatic compound and the acylating agent.
Side reactions during cyclization: The intramolecular aldol (B89426) condensation or a similar cyclization to form the indanone ring may be inefficient.1. Optimize the base concentration and reaction temperature. A stronger base or higher temperature might promote side reactions. 2. Consider a milder base or a different solvent system. 3. Ensure slow addition of the base to control the reaction rate and minimize polymerization or other side reactions.
Product degradation during workup: The acidic or basic conditions during the workup procedure may be causing decomposition of the desired product.1. Neutralize the reaction mixture carefully, avoiding excessive exposure to strong acids or bases. 2. Minimize the time the product is in contact with aqueous layers during extraction. 3. Use a milder workup procedure if possible, for instance, quenching with a saturated ammonium (B1175870) chloride solution instead of a strong acid.

Problem 2: Presence of Significant Impurities/Byproducts in TLC/HPLC Analysis

Possible CauseSuggested Solution
Formation of regioisomers during Friedel-Crafts acylation: The acyl group may have added to an undesired position on the aromatic ring.1. Control the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product. 2. The choice of Lewis acid can influence regioselectivity. Consider screening different Lewis acids.
Over-alkylation or other side reactions: If alkylation steps are involved, multiple alkyl groups may be added, or rearrangements might occur.1. Use a stoichiometric amount of the alkylating agent. 2. Add the alkylating agent slowly and at a low temperature to control the reaction.
Incomplete reaction or presence of starting materials: The reaction may not have reached completion.1. Monitor the reaction progress closely using TLC or HPLC. 2. If the reaction stalls, consider adding a small additional portion of the limiting reagent. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of oxidation or elimination byproducts: The hydroxy group in this compound can be sensitive to oxidation or elimination under certain conditions.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Avoid excessive heat, which can promote elimination reactions. 3. Use purified, peroxide-free solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While specific byproducts can vary depending on the exact synthetic route, common impurities may include regioisomers from the initial Friedel-Crafts acylation, over-alkylated products, unreacted starting materials, and byproducts from side reactions such as polymerization or elimination. The presence of a hydroxyl group in the final product also makes it susceptible to oxidation.

Q2: How can I improve the purity of my this compound product?

A2: To improve purity, focus on optimizing the reaction conditions to minimize byproduct formation. This includes controlling the temperature, using high-purity reagents and solvents, and conducting reactions under an inert atmosphere. For purification, column chromatography is often effective. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) can separate this compound from less polar and more polar impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction in real-time. High-Performance Liquid Chromatography (HPLC) is a more quantitative technique for assessing the purity of the final product and identifying the number of impurities. For structural confirmation and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q4: Are there any specific storage conditions recommended for this compound to prevent degradation?

A4: Given the presence of a hydroxyl group and a ketone, this compound may be susceptible to oxidation and other degradation pathways. It is advisable to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen).

Experimental Protocols

A plausible synthetic approach to the core indanone structure of this compound involves a Friedel-Crafts acylation followed by an intramolecular cyclization. Below is a generalized, hypothetical protocol.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add the appropriate acyl chloride (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add a solution of the substituted benzene (B151609) derivative (1.0 eq.) in dry DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aromatic ketone.

Step 2: Intramolecular Cyclization to form the Indanone Ring

  • Dissolve the crude aromatic ketone from Step 1 in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a solution of a base, such as sodium methoxide (B1231860) or potassium tert-butoxide (1.1 eq.), dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of ammonium chloride.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials (Substituted Benzene, Acyl Chloride) step1 Step 1: Friedel-Crafts Acylation - AlCl3, DCM - 0 °C to RT start->step1 intermediate Aromatic Ketone Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization - Base (e.g., NaOMe), MeOH - Room Temperature intermediate->step2 crude_product Crude this compound step2->crude_product purification Purification - Column Chromatography - Recrystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Byproduct Formation start High Level of Impurities Detected check_starting_materials Check Purity of Starting Materials start->check_starting_materials optimize_step1 Optimize Friedel-Crafts Acylation - Temperature Control - Lewis Acid Choice start->optimize_step1 optimize_step2 Optimize Cyclization - Base Concentration - Reaction Time start->optimize_step2 workup Modify Workup Procedure - Milder Quenching start->workup purification Refine Purification Strategy - Different Solvent System - Recrystallization start->purification solution Reduced Byproducts check_starting_materials->solution optimize_step1->solution optimize_step2->solution workup->solution purification->solution

Caption: A logical diagram for troubleshooting byproduct formation.

Technical Support Center: Stabilizing Norpterosin C for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use and stabilization of Norpterosin C in long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting and FAQs

Question 1: My this compound solution appears to be losing activity over time. What are the likely causes and how can I prevent this?

Answer: Loss of this compound activity is likely due to chemical instability, a common characteristic of sesquiterpenoid compounds. Several factors can contribute to its degradation:

  • Hydrolysis: this compound, like other sesquiterpenoids, may be susceptible to hydrolysis, particularly if it contains ester or lactone functionalities. The presence of water in solvents can facilitate the opening of these rings, leading to inactive products.

  • pH: The stability of sesquiterpenoids is often pH-dependent. Some are more stable in acidic conditions and degrade in neutral or alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light Exposure: UV radiation can induce degradation of photosensitive compounds.

  • Oxidation: Exposure to air can lead to oxidation and loss of activity.

To mitigate these issues, we recommend the following:

  • Solvent Choice: Use dry, high-purity solvents. A supplier of trans-Norpterosin C suggests chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) as suitable solvents.[1] For aqueous-based assays, prepare fresh solutions or minimize the time in aqueous buffers.

  • Storage Conditions:

    • Solid Form: Store the compound at 2-8°C, tightly sealed, for up to 24 months.[1]

    • Stock Solutions: If you need to prepare stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials at -20°C.[1] For solutions in DMSO, these are generally usable for up to two weeks.[1]

  • pH Control: If your experimental buffer is neutral or alkaline, consider the stability of this compound at that pH. It may be necessary to perform pilot stability studies or to add the compound to the experimental medium immediately before starting the experiment.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Question 2: What are the best practices for preparing and handling this compound solutions to ensure consistency in my experiments?

Answer: Consistent and reproducible results begin with proper handling of your compound. Follow these best practices:

  • Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1] This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Weigh the required amount of this compound in a controlled environment with low humidity if possible.

  • Dissolution: Use a high-quality, anhydrous solvent for preparing your stock solution. Ensure complete dissolution by gentle vortexing or sonication if necessary.

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Fresh Dilutions: Prepare working dilutions from your stock solution fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.

  • In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for up to two weeks.

Protocol 2: Assessment of this compound Stability in Experimental Buffer

Objective: To determine the stability of this compound in a specific aqueous experimental buffer over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Mobile phase for HPLC analysis

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the final working concentration.

  • Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution at the desired experimental temperature, protected from light.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound against time to determine its stability profile in your experimental conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationContainer
SolidN/A2-8°CUp to 24 monthsTightly sealed vial
Stock SolutionDMSO-20°CUp to 2 weeksAmber, sealed vials

Table 2: Hypothetical Stability of this compound in Phosphate Buffered Saline (PBS) at 37°C

This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Time (hours)This compound Remaining (%)
0100
195
288
475
855
2420

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

Norpterosin_C_Stability_Workflow start Prepare this compound in Experimental Buffer t0 Time = 0 Analyze by HPLC start->t0 incubation Incubate at Experimental Temperature start->incubation data Calculate % Remaining vs. Time sampling Withdraw Aliquots at Time Points (t1, t2, ... tn) incubation->sampling analysis Analyze Aliquots by HPLC sampling->analysis analysis->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic issue Issue: Loss of this compound Activity check_storage Check Storage Conditions: - Temperature (2-8°C solid, -20°C solution) - Light protection - Tightly sealed issue->check_storage check_handling Check Handling Procedures: - Anhydrous solvents - Fresh dilutions - Avoid freeze-thaw issue->check_handling check_buffer Check Experimental Buffer: - pH - Presence of reactive species issue->check_buffer solution_storage Solution: Store properly aliquoted at recommended temperatures. check_storage->solution_storage Incorrect solution_handling Solution: Use best practices for solution preparation. check_handling->solution_handling Incorrect solution_buffer Solution: Perform stability test in buffer or add compound last. check_buffer->solution_buffer Suboptimal

Caption: Troubleshooting logic for loss of this compound activity.

References

Troubleshooting inconsistent results in Norpterosin C bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norpterosin C bioassays. Inconsistent results in cell-based assays can be a significant source of frustration and can impede research progress. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a pterosin-type sesquiterpenoid compound that can be isolated from plants of the Pteris genus, such as Pteris multifida. Research has identified this compound as a cytotoxic constituent of this plant.[1] Pterosin compounds, in general, are often investigated for their potential anti-inflammatory and antioxidant properties.

Q2: Which cell line is commonly used for in vitro anti-inflammatory assays of compounds like this compound?

A2: The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro screening of potential anti-inflammatory agents.[2][3] These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), providing a platform to assess the anti-inflammatory effects of test compounds.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: this compound is soluble in organic solvents like DMSO. If you observe precipitation, ensure that your stock solution is fully dissolved before preparing further dilutions in your cell culture medium. It is also crucial to consider the final concentration of the organic solvent (e.g., DMSO) in your assay, as high concentrations can be toxic to cells. Always run a vehicle control with the same concentration of the solvent to account for any solvent-induced effects.

Q4: How can I be sure that the observed reduction in inflammatory markers is not due to cytotoxicity of this compound?

A4: This is a critical consideration. It is essential to perform a cell viability assay, such as the MTT assay, in parallel with your anti-inflammatory assay.[4] The concentrations of this compound used to assess anti-inflammatory activity should not significantly reduce cell viability. If a concentration of this compound is cytotoxic, a decrease in inflammatory markers could be a result of cell death rather than a specific anti-inflammatory effect.

Troubleshooting Inconsistent Bioassay Results

High Variability Between Replicates

High variability can mask the true effect of this compound. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.
Edge Effects Evaporation and temperature fluctuations are more pronounced in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Incomplete Solubilization of Reagents Ensure all reagents, including this compound and detection reagents, are fully dissolved and at the correct temperature before use.
Weak or No Signal

If you are not observing an expected effect of this compound, consider the following:

Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration.
Insufficient Incubation Time Optimize the incubation time for both this compound treatment and the subsequent stimulation (e.g., with LPS).
Cell Health Ensure your cells are healthy and in the logarithmic growth phase. Passage your cells regularly and do not use cells that are over-confluent.
Inactive Reagents Check the expiration dates of your reagents, including cell culture media, supplements, and assay kits. Store all reagents according to the manufacturer's instructions.
High Background Signal

A high background can obscure the specific signal in your assay. Here are some troubleshooting tips:

Potential Cause Troubleshooting Steps
Contamination Regularly check your cell cultures for microbial contamination (e.g., mycoplasma). Contamination can affect cellular metabolism and inflammatory responses.
Interference from Test Compound This compound, being a natural product, could have inherent properties (e.g., color) that interfere with absorbance or fluorescence readings. Run a control with this compound in cell-free medium to check for interference.
Over-stimulation with LPS Use a concentration of LPS that induces a robust but not maximal inflammatory response. A very high level of stimulation may make it difficult to observe the inhibitory effects of your compound.
Issues with Detection Reagents Ensure that detection reagents are prepared fresh and are not exposed to light if they are light-sensitive.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-stimulated control.

Signaling Pathways and Workflows

Hypothetical Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates a plausible mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NorpterosinC_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NorpterosinC This compound NorpterosinC->IKK Inhibits? DNA DNA (κB sites) NFkB_nuc->DNA Binds iNOS_COX2 iNOS, COX-2, etc. (Pro-inflammatory Genes) DNA->iNOS_COX2 Transcription NO Nitric Oxide iNOS_COX2->NO Translation PGs Prostaglandins iNOS_COX2->PGs Translation

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

General Experimental Workflow for Assessing Anti-inflammatory Activity

This diagram outlines the typical workflow for evaluating the anti-inflammatory potential of this compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Assay start Seed RAW 264.7 cells treat_viability Treat with this compound (various concentrations) start->treat_viability mtt_assay Perform MTT Assay treat_viability->mtt_assay determine_non_toxic Determine Non-Toxic Concentration Range mtt_assay->determine_non_toxic pretreat Pre-treat with Non-Toxic This compound Concentrations determine_non_toxic->pretreat Inform seed_inflammation Seed RAW 264.7 cells seed_inflammation->pretreat stimulate Stimulate with LPS pretreat->stimulate measure_no Measure NO Production (Griess Assay) stimulate->measure_no measure_protein Measure iNOS/COX-2 (Western Blot) stimulate->measure_protein

Caption: Workflow for this compound anti-inflammatory evaluation.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to troubleshoot inconsistent results.

Troubleshooting_Flowchart cluster_variability Variability Issues cluster_signal Signal Issues cluster_background Background Issues start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_signal Weak or No Signal? check_variability->check_signal No pipetting Review Pipetting Technique & Calibrate Pipettes check_variability->pipetting Yes check_background High Background? check_signal->check_background No concentration Optimize this compound Concentration check_signal->concentration Yes end Consistent Results Achieved check_background->end No contamination Test for Contamination check_background->contamination Yes seeding Optimize Cell Seeding Protocol pipetting->seeding edge_effects Avoid Edge Wells seeding->edge_effects edge_effects->check_signal incubation Optimize Incubation Times concentration->incubation cell_health Check Cell Health & Passage Number incubation->cell_health cell_health->check_background interference Check for Compound Interference contamination->interference lps Optimize LPS Concentration interference->lps lps->end

Caption: Troubleshooting flowchart for inconsistent bioassay results.

References

Validation & Comparative

Unraveling Cytotoxicity: A Comparative Analysis of Norpterosin C and Pterosin B

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, pterosin derivatives, a class of sesquiterpenoids found in ferns, have emerged as compounds of interest for their potential cytotoxic effects against cancer cells. This guide provides a detailed comparison of the cytotoxic profiles of Norpterosin C and Pterosin B, focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. While direct head-to-head comparative studies are limited, this report synthesizes available data from independent research to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Analysis

The cytotoxic potential of this compound derivatives and Pterosin B has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific derivative and the cancer cell line tested.

CompoundCell LineIC50 (µM)Reference
(2S,3S)-Pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside (this compound derivative)HCT116 (Human Colon Cancer)8.0 ± 1.7[1]
(2S,3S)-Sulfated Pterosin C (this compound derivative)AGS (Gastric Adenocarcinoma)23.9[2]
HT-29 (Colon Adenocarcinoma)> 50[2]
MDA-MB-231 (Breast Adenocarcinoma)68.8[2]
MCF-7 (Breast Adenocarcinoma)> 50[2]
NIH3T3 (Mouse Fibroblast)> 50[2]
Pterosin BHCT-116 (Human Colon Cancer)50.1

Delving into the Mechanisms of Action

Preliminary studies suggest that this compound and Pterosin B exert their cytotoxic effects through distinct signaling pathways.

This compound Derivatives: Research on a cytotoxic pterosin C glycoside has indicated its mechanism involves the induction of apoptosis. This was evidenced by the upregulation of caspase-9 and procaspase-9 levels in HCT116 cells, suggesting activation of the intrinsic apoptotic pathway.[1]

Pterosin B: Pterosin B has been identified as an inhibitor of Salt-Inducible Kinase 3 (Sik3) signaling. Sik3 is involved in various cellular processes, and its inhibition can lead to anti-proliferative effects. This mechanism of action suggests a different mode of inducing cell death or growth arrest compared to the caspase-mediated apoptosis observed with the this compound derivative.

Below is a diagram illustrating the proposed apoptotic pathway for the this compound derivative.

Proposed Apoptotic Pathway for a this compound Derivative cluster_cell HCT116 Cell Norpterosin_C This compound Derivative Mitochondrion Mitochondrion Norpterosin_C->Mitochondrion Induces stress Procaspase9 Procaspase-9 Mitochondrion->Procaspase9 Upregulation Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Proposed mechanism of this compound derivative-induced apoptosis.

Experimental Protocols

The evaluation of cytotoxicity for both this compound derivatives and Pterosin B involved standard in vitro cell-based assays.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay was used to assess the cytotoxic activity of (2S,3S)-sulfated pterosin C.

    • Cell Seeding: Human cancer cell lines (AGS, HT-29, MDA-MB-231, MCF-7) and a normal mouse fibroblast cell line (NIH3T3) were seeded in 96-well plates.

    • Compound Treatment: Cells were treated with various concentrations of the test compound.

    • Incubation: The plates were incubated for a specified period.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

    • Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved in a solubilization solution.

    • Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

  • Cell Proliferation Assay: The anti-proliferative activity of pterosin C glycosides against the HCT116 cell line was evaluated.[1] The specific type of proliferation assay (e.g., SRB, WST) was not detailed in the available summary.

The general workflow for these cytotoxicity assays is depicted in the following diagram.

General Workflow for In Vitro Cytotoxicity Assays cluster_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_compound Add Test Compound (this compound derivative or Pterosin B) at various concentrations seed_cells->add_compound incubate Incubate for Specified Time add_compound->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure calculate Calculate IC50 Values measure->calculate end End calculate->end

Caption: A generalized workflow for determining the IC50 of cytotoxic compounds.

Mechanism of Action Studies
  • Western Blot Analysis: To investigate the apoptotic pathway, HCT116 cells were treated with a pterosin C glycoside. Cell lysates were then subjected to Western blotting to detect the expression levels of caspase-9 and procaspase-9.[1]

  • Flow Cytometry: Annexin V/propidium iodide (PI) staining followed by flow cytometry was used to quantify the population of apoptotic and necrotic cells after treatment with the pterosin C glycoside.[1]

Conclusion

The available data suggests that both this compound derivatives and Pterosin B possess cytotoxic properties against cancer cells, albeit through potentially different mechanisms. A derivative of this compound has demonstrated potent activity against human colon cancer cells by inducing apoptosis via the caspase-9 pathway. Pterosin B, on the other hand, is proposed to act as a Sik3 inhibitor. The IC50 values indicate that the potency of these compounds is cell-line dependent. Further research, including direct comparative studies and broader screening against a panel of cancer cell lines, is necessary to fully elucidate their therapeutic potential and to establish a more definitive comparison of their cytotoxic efficacy.

References

Decoding the Structure-Activity Relationship of Pterosin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of pterosin derivatives, with a particular focus on cytotoxic activities against cancer cell lines. While direct and extensive research on Norpterosin C derivatives is limited, this guide synthesizes available data on closely related pterosin analogs to offer valuable insights for future therapeutic design.

Pterosins, a class of sesquiterpenoids found in various ferns, have garnered scientific interest for their potential biological activities, including anticancer properties. The core structure of these molecules presents multiple opportunities for chemical modification, each alteration holding the potential to enhance potency and selectivity. This guide summarizes the cytotoxic effects of various pterosin derivatives, details the experimental protocols for their evaluation, and visualizes the potential signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity of Pterosin Derivatives

The cytotoxic potential of pterosin derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following table summarizes the reported IC50 values for various pterosin derivatives.

CompoundCell LineIC50 (µM)Reference
(2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranosideHCT116 (Human Colorectal Carcinoma)8.0 ± 1.7[1]
(2S,3S)-sulfated pterosin CAGS (Human Gastric Adenocarcinoma)23.9[2]
(2S,3S)-sulfated pterosin CHT-29 (Human Colorectal Adenocarcinoma)> 50[2]
(2S,3S)-sulfated pterosin CMDA-MB-231 (Human Breast Adenocarcinoma)68.8[2]
(2S,3S)-sulfated pterosin CMCF-7 (Human Breast Adenocarcinoma)> 50[2]
Creticolacton AHCT-116 (Human Colorectal Carcinoma)22.4
13-hydroxy-2(R),3(R)-pterosin LHCT-116 (Human Colorectal Carcinoma)15.8

Key Observations from the Data:

  • Glycosylation and Acylation: The addition of a caffeoyl-glucopyranoside moiety to the pterosin C core, as seen in (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside, results in significant cytotoxic activity against HCT116 cells. This suggests that glycosylation, particularly with an acyl group, could be a promising strategy for enhancing the anticancer properties of pterosins.

  • Sulfation: The presence of a sulfate (B86663) group at the C-14 position in (2S,3S)-sulfated pterosin C leads to potent cytotoxicity against AGS gastric cancer cells. However, its activity is diminished in other cell lines like HT-29 and MCF-7, indicating a degree of cell-type specificity. The configuration at the C-2 position also appears to be a crucial determinant of its cytotoxic effect.

  • Structural Modifications of the Pterosin Skeleton: Novel pterosin structures, such as creticolacton A and 13-hydroxy-2(R),3(R)-pterosin L, have demonstrated moderate cytotoxic activity against HCT-116 cells, highlighting that modifications to the core ring structure can influence their anticancer potential.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the typical protocols used in the evaluation of pterosin derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, AGS, HT-29, MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The pterosin derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the pterosin derivative at a concentration around its IC50 value for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of action, such as the activation of caspases.

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspase-9, procaspase-9).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Visualizing the Molecular Landscape: Signaling Pathways

The anticancer activity of pterosin derivatives is likely mediated through the modulation of key cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, studies on related compounds suggest the involvement of the NF-κB and AMPK pathways. Furthermore, some pterosin C derivatives have been shown to induce apoptosis through the caspase cascade.

SAR_Workflow cluster_synthesis Chemical Synthesis & Modification cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Pterosin_Scaffold Pterosin Scaffold Derivative_Synthesis Derivative Synthesis (e.g., Glycosylation, Sulfation) Pterosin_Scaffold->Derivative_Synthesis Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Derivative_Synthesis->Cytotoxicity_Assay Test Compounds Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Analysis Mechanism_Study Mechanism of Action (Western Blot) Apoptosis_Analysis->Mechanism_Study Data_Analysis Data Analysis (IC50 Determination) Mechanism_Study->Data_Analysis SAR_Elucidation Structure-Activity Relationship Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Derivative_Synthesis Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Signaling_Pathways cluster_pathways Potential Signaling Pathways Modulated by Pterosin Derivatives cluster_nfkb NF-κB Pathway cluster_ampk AMPK Pathway cluster_apoptosis Apoptosis Pathway Pterosin_Derivatives Pterosin Derivatives NFkB NF-κB Inhibition Pterosin_Derivatives->NFkB AMPK AMPK Activation Pterosin_Derivatives->AMPK Caspase9 Caspase-9 Activation Pterosin_Derivatives->Caspase9 Inflammation_Proliferation Decreased Inflammation & Proliferation NFkB->Inflammation_Proliferation Cell_Growth_Inhibition Inhibition of Cell Growth AMPK->Cell_Growth_Inhibition Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Potential signaling pathways affected by pterosin derivatives.

Future Directions

The current body of research provides a foundational understanding of the SAR of pterosin derivatives. However, to fully exploit their therapeutic potential, future studies should focus on:

  • Systematic Derivatization: A more comprehensive library of this compound and other pterosin derivatives with systematic modifications at various positions of the core structure is needed to establish a more detailed SAR.

  • Broader Biological Screening: Evaluation of these derivatives against a wider panel of cancer cell lines and in other disease models (e.g., inflammation) will provide a more complete picture of their therapeutic potential.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives will be crucial for rational drug design and development.

By continuing to explore the chemical space of pterosin derivatives and their biological activities, the scientific community can move closer to developing novel and effective therapeutic agents based on this fascinating class of natural products.

References

Unveiling the Therapeutic Potential of Norpterosin C: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norpterosin C, a sesquiterpenoid isolated from the fern Pteris semipinnata, belongs to the pterosin class of natural products. While research specifically detailing the molecular targets of this compound is limited, the broader pterosin family has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This guide provides a comparative overview of established methodologies for the identification and validation of molecular targets for novel natural products like this compound, drawing parallels with related compounds and outlining hypothetical, yet robust, experimental workflows.

Comparative Analysis of Pterosin Analogs

Direct quantitative comparisons of this compound with other compounds are challenging due to the nascent stage of its investigation. However, data from related pterosins offer valuable insights into its potential therapeutic applications.

CompoundBiological ActivityReported IC50/EC50Cell Lines/Model SystemPutative Target/Pathway
Pterosin A AntidiabeticNot specifiedDiabetic mouse models, cultured human muscle and liver cellsAMP-activated protein kinase (AMPK), Akt signaling, GLUT-4 translocation
Pterosin B NeuroprotectiveNot specifiedGlutamate-induced excitotoxicity in cell modelsMitochondrial signaling pathways
(2S,3S)-Sulfated Pterosin C Cytotoxic23.9 µMAGS gastric adenocarcinoma cellsApoptosis induction
This compound Cytotoxic (putative)Data not availableData not availableData not available
Anti-inflammatory (putative)Data not availableData not availableData not available
Neuroprotective (putative)Data not availableData not availableData not available

Note: The activities for this compound are putative and extrapolated from the known effects of the broader pterosin family. Further research is required for empirical validation.

Methodology for Target Identification and Validation

A multi-pronged approach is essential for the accurate identification and validation of the molecular targets of a novel compound like this compound. Below are detailed experimental protocols that represent a standard workflow in drug discovery.

Phase 1: Target Identification

1. In Silico Target Prediction:

Computational methods are employed to predict potential protein targets based on the chemical structure of this compound. This approach narrows down the experimental search space.

  • Protocol:

    • Obtain the 3D structure of this compound.

    • Utilize a panel of target prediction software (e.g., PharmMapper, SuperPred, SwissTargetPrediction).

    • Input the structure of this compound to screen against databases of known protein structures.

    • Analyze the output, which typically includes a list of potential targets ranked by a goodness-of-fit score.

    • Prioritize targets for experimental validation based on scoring and biological relevance.

2. Affinity-Based Methods:

These techniques utilize a modified version of the compound to "pull down" its binding partners from a complex biological sample.

  • Protocol: Affinity Chromatography

    • Synthesize a derivative of this compound with a linker arm suitable for immobilization.

    • Covalently attach the this compound derivative to a solid support (e.g., sepharose beads) to create an affinity matrix.

    • Prepare a cell lysate or tissue extract.

    • Incubate the lysate with the affinity matrix to allow for binding of target proteins.

    • Wash the matrix extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phase 2: Target Validation

1. Biophysical Interaction Assays:

These methods confirm a direct physical interaction between the compound and the putative target protein.

  • Protocol: Surface Plasmon Resonance (SPR)

    • Immobilize the purified recombinant target protein onto a sensor chip.

    • Flow solutions of this compound at various concentrations over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the binding of this compound to the immobilized protein.

    • Analyze the sensorgrams to determine binding kinetics (association and dissociation rates) and affinity (KD).

2. Cellular Target Engagement Assays:

These experiments verify that the compound interacts with its target in a cellular context.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Visualizing the Pathways and Workflows

Hypothetical Signaling Pathway for this compound

Based on the known activities of related natural products, this compound could potentially modulate key signaling pathways involved in inflammation and cell survival.

G cluster_0 Target Engagement cluster_1 Cellular Response This compound This compound Target Protein (e.g., Kinase, Transcription Factor) Target Protein (e.g., Kinase, Transcription Factor) This compound->Target Protein (e.g., Kinase, Transcription Factor) Downstream Signaling Cascade (e.g., NF-κB, MAPK) Downstream Signaling Cascade (e.g., NF-κB, MAPK) Target Protein (e.g., Kinase, Transcription Factor)->Downstream Signaling Cascade (e.g., NF-κB, MAPK) Inhibition/Activation Gene Expression Changes Gene Expression Changes Downstream Signaling Cascade (e.g., NF-κB, MAPK)->Gene Expression Changes Biological Response Biological Response Gene Expression Changes->Biological Response Anti-inflammatory Effects Anti-inflammatory Effects Biological Response->Anti-inflammatory Effects Cytotoxic Effects Cytotoxic Effects Biological Response->Cytotoxic Effects Neuroprotective Effects Neuroprotective Effects Biological Response->Neuroprotective Effects

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for Target Identification

The following diagram illustrates a logical flow for identifying the molecular targets of a novel compound.

Start Start In Silico Prediction In Silico Prediction Start->In Silico Prediction Affinity Chromatography Affinity Chromatography Start->Affinity Chromatography Candidate Targets Candidate Targets In Silico Prediction->Candidate Targets Affinity Chromatography->Candidate Targets Biophysical Validation (SPR, ITC) Biophysical Validation (SPR, ITC) Candidate Targets->Biophysical Validation (SPR, ITC) Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Biophysical Validation (SPR, ITC)->Cellular Target Engagement (CETSA) Validated Target Validated Target Cellular Target Engagement (CETSA)->Validated Target

Caption: A standard workflow for target identification and validation.

Conclusion

While the specific molecular targets of this compound remain to be elucidated, the established biological activities of related pterosin compounds suggest its potential as a valuable lead compound in drug discovery. The methodologies outlined in this guide provide a robust framework for future investigations into the mechanism of action of this compound and other novel natural products. A systematic approach combining computational, biochemical, and cellular techniques will be crucial in unlocking its full therapeutic potential.

A Comparative Analysis of Norpterosin C from Diverse Pteris Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Norpterosin C, a pterosin-class sesquiterpenoid, from various species of the Pteris genus. This document synthesizes available data on its isolation, biological activities, and potential mechanisms of action, highlighting the need for further direct comparative studies.

While a comprehensive, direct comparative analysis of this compound from different Pteris species is not extensively documented in current literature, this guide consolidates findings on pterosins from several species, including Pteris cretica, Pteris multifida, and Pteris semipinnata, to provide a foundational understanding. Pterosins are recognized as significant characteristic constituents of the Pteris genus and are noted for a range of bioactivities.[1]

Quantitative Data on Pterosin Isolation

Direct comparative data on the yield and purity of this compound from different Pteris species is scarce. However, various studies have reported the isolation of pterosin C and its derivatives from several Pteris species. The following table summarizes the instances of isolation of pterosin C and related compounds from different Pteris species. It is important to note that the yields are not provided in a standardized manner that would allow for a direct comparison.

Pteris SpeciesIsolated Pterosin CompoundNotes
Pteris multifidaPterosin C 3-O-beta-D-glucosideIsolated from the methanol (B129727) extracts.[2][3]
Pteris multifida2-hydroxypterosin CIsolated from the plant.
Pteris creticaPterosin DIsolated alongside other novel pterosins.[1]
Pteris semipinnataKnown pterosins (unspecified)Isolated along with three new pterosins.[4]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and biological evaluation of pterosins from Pteris species, based on common practices in phytochemical research.

Extraction and Purification of Pterosins

A general workflow for the isolation of pterosins from Pteris species is outlined below. This process typically involves solvent extraction, followed by chromatographic separation to isolate compounds of interest.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Air-dried Pteris sp. Air-dried Pteris sp. Powdered Plant Material Powdered Plant Material Air-dried Pteris sp.->Powdered Plant Material Grinding Crude Extract Crude Extract Powdered Plant Material->Crude Extract Methanol Extraction Fractionation Fractionation Crude Extract->Fractionation Solvent Partitioning Column Chromatography Column Chromatography Fractionation->Column Chromatography Silica (B1680970) Gel Further Purification Further Purification Column Chromatography->Further Purification e.g., Sephadex, HPLC Isolated this compound Isolated this compound Further Purification->Isolated this compound Structural Elucidation Structural Elucidation Isolated this compound->Structural Elucidation NMR, MS

Figure 1: Generalized workflow for the extraction and purification of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of the Pteris species are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are then subjected to various chromatographic techniques, such as column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds like this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity Assays

The biological activities of isolated pterosins are often evaluated using a variety of in vitro assays. For instance, the cytotoxic activity of pterosins from Pteris cretica was tested against human tumor cell lines.

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

  • Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the isolated compound for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Potential Signaling Pathways

While the specific signaling pathway of this compound has not been explicitly elucidated, studies on structurally related pterosins provide insights into potential mechanisms of action.

Neuroprotective Effects and the NRF2/HO-1 Pathway

Research on pterosin B from Pteris laeta has shown neuroprotective activity against glutamate-induced excitotoxicity. This study suggests that pterosin B may exert its effects by modulating mitochondrial signals. Notably, pterosin B was found to enhance the expression of nuclear factor-erythroid factor 2-related factor 2 (NRF2) and heme oxygenase-1 (HO-1), while down-regulating Kelch-like ECH-associated protein 1 (KEAP1). This suggests a potential involvement of the NRF2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.

G This compound (inferred) This compound (inferred) KEAP1 KEAP1 This compound (inferred)->KEAP1 Inhibition NRF2 NRF2 KEAP1->NRF2 Degradation ARE ARE NRF2->ARE Activation HO-1 HO-1 ARE->HO-1 Transcription Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Figure 2: Inferred signaling pathway of this compound via NRF2/HO-1.
Protein Kinase A (PKA) Activation

Another study has demonstrated that C3-hydroxylated pterosins can directly activate Protein Kinase A (PKA). PKA is a key enzyme in the cAMP response element-binding protein (CREB) signaling pathway, which is vital for cognitive functions and neurogenesis. This suggests that this compound, if it possesses a similar hydroxylation pattern, could potentially act as a PKA activator.

G This compound (inferred) This compound (inferred) PKA PKA This compound (inferred)->PKA Direct Activation CREB CREB PKA->CREB Phosphorylation Gene Transcription Gene Transcription CREB->Gene Transcription Initiation Neuronal Proliferation & Neurite Outgrowth Neuronal Proliferation & Neurite Outgrowth Gene Transcription->Neuronal Proliferation & Neurite Outgrowth

Figure 3: Inferred signaling pathway of this compound via PKA activation.

Conclusion

This guide provides a consolidated overview of the current knowledge on this compound and related pterosins from various Pteris species. While direct comparative studies are lacking, the available data suggest that Pteris species are a rich source of these bioactive compounds. The generalized experimental protocols and inferred signaling pathways presented here offer a starting point for researchers interested in the further investigation and development of this compound for therapeutic applications. Future research should focus on direct comparative analyses of this compound content, purity, and biological activity across different Pteris species to fully elucidate its potential.

References

Validating the Anti-inflammatory Effects of Norpterosin C Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of pseudopterosins, close structural analogs of Norpterosin C, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933). Due to the limited availability of specific in vivo data for this compound, this document leverages published experimental data from Pseudopterosin A (PsA) and Pseudopterosin E (PsE) to offer valuable insights for preclinical research. The information is compiled from studies utilizing standard animal models of acute inflammation.

Comparative Efficacy in Preclinical Animal Models

The anti-inflammatory activity of pseudopterosins has been evaluated primarily using the phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced ear edema model in mice. This model is widely used to assess topical and systemic anti-inflammatory agents. The data presented below summarizes the effective dose required to reduce the inflammatory response by 50% (ED₅₀). For a broader comparison, data for the standard NSAID, Indomethacin, is provided for both the PMA-induced ear edema model and the widely recognized carrageenan-induced paw edema model.

CompoundAnimal ModelAdministration RouteEfficacy (ED₅₀)Inhibition (%)Citation
Pseudopterosin A (PsA) PMA-Induced Mouse Ear EdemaTopical8 µ g/ear Not Reported[1]
Pseudopterosin E (PsE) PMA-Induced Mouse Ear EdemaTopical38 µ g/ear Not Reported[1]
Pseudopterosin E (PsE) PMA-Induced Mouse Ear EdemaSystemic (i.p.)14 mg/kgNot Reported[1]
Indomethacin PMA-Induced Mouse Ear EdemaTopical0.5 - 2 mg/ear56.41% at 2 mg/ear[2]
Indomethacin Carrageenan-Induced Paw EdemaOral (p.o.)10 mg/kg~57% - 87.3%[3]

Note: Lower ED₅₀ values indicate higher potency. The data for Pseudopterosins and Indomethacin in the PMA model were not from the same study, so direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the two primary animal models discussed in this guide.

Phorbol Myristate Acetate (PMA)-Induced Mouse Ear Edema

This model assesses the ability of a compound to inhibit acute inflammation induced by the topical application of PMA, a potent activator of protein kinase C.

Experimental Workflow:

G cluster_0 Acclimatization & Grouping cluster_1 Treatment Administration cluster_2 Inflammation Induction cluster_3 Measurement & Analysis A 1. Animal Acclimatization (e.g., CD-1 or ICR mice, 7-10 days) B 2. Random Assignment to Groups (n=5-8 per group: Vehicle, PMA, Test Compound, Positive Control) A->B C 3. Test Compound Administration (Topical or Systemic, e.g., i.p.) B->C D 4. Positive Control Administration (e.g., Indomethacin) B->D E 5. Topical PMA Application (e.g., 2.5 µg in 20 µL acetone (B3395972) to right ear) C->E D->E F 6. Measurement of Ear Thickness (Using calipers at baseline and post-PMA, e.g., 6 hours) E->F G 7. Euthanasia & Tissue Collection (6 mm ear punch biopsies) F->G H 8. Measurement of Ear Weight (Quantify edema) G->H I 9. Data Analysis (Calculate % inhibition) H->I

Caption: Workflow for PMA-Induced Mouse Ear Edema Model.

Methodology:

  • Animals: Male ICR or CD-1 mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups (n=5-8 per group).

  • Treatment: The test compound (e.g., Pseudopterosin) or positive control (e.g., Indomethacin) is administered topically to the ear or systemically (intraperitoneally, orally) at a specified time before inflammation induction.

  • Inflammation Induction: A solution of PMA (e.g., 2.5 µg in 20 µL of acetone) is applied to the inner and outer surfaces of the right ear. The left ear typically receives the vehicle (acetone) alone as a control.

  • Edema Measurement: Ear thickness is measured with a digital caliper before and at various time points (e.g., 6 hours) after PMA application.

  • Analysis: At the end of the experiment, animals are euthanized, and a standard-sized biopsy punch (e.g., 6 mm) is taken from both ears and weighed. The difference in weight between the PMA-treated and vehicle-treated ear punches is used to quantify the edema.

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation where edema is induced by injecting a phlogistic agent, carrageenan, into the paw of a rodent. It is particularly useful for evaluating systemic anti-inflammatory activity.

Experimental Workflow:

G cluster_0 Acclimatization & Grouping cluster_1 Treatment & Induction cluster_2 Measurement & Analysis A 1. Animal Acclimatization (Wistar or Sprague-Dawley rats, 7-10 days) B 2. Baseline Paw Volume Measurement (Using a plethysmometer) A->B C 3. Random Assignment to Groups (n=6 per group: Vehicle, Carrageenan, Test Compound, Positive Control) B->C D 4. Compound Administration (e.g., Oral gavage, 60 min prior to induction) C->D E 5. Carrageenan Injection (Subplantar injection of 1% carrageenan in saline into right hind paw) D->E F 6. Paw Volume Measurement (At hourly intervals, e.g., 1, 2, 3, 4, 5 hours post-carrageenan) E->F G 7. Data Analysis (Calculate paw volume increase and % inhibition) F->G H 8. (Optional) Tissue Analysis (Euthanize and collect paw tissue for cytokine, COX-2, iNOS analysis) G->H

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Methodology:

  • Animals: Wistar or Sprague-Dawley rats (150-250g) are commonly used.

  • Grouping and Baseline: Animals are grouped, and the initial volume of the right hind paw is measured using a plethysmometer.

  • Treatment: Animals are pre-treated with the test compound or a positive control like Indomethacin (e.g., 10 mg/kg, p.o.) 30 to 60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Inflammation Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.

  • Edema Measurement: Paw volume is measured again at several time points after the carrageenan injection, typically hourly for up to 5 hours.

  • Analysis: The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volume.

  • Calculation: The percentage of inhibition is calculated for each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.

  • Optional Biochemical Analysis: After the final measurement, paw tissue can be collected to measure levels of inflammatory mediators like TNF-α, IL-1β, prostaglandins (B1171923), COX-2, and iNOS.

Mechanism of Action and Signaling Pathways

Understanding the molecular targets and pathways affected by a compound is critical for its development as a therapeutic agent.

Pseudopterosins: A Multi-Target Approach

The anti-inflammatory effects of pseudopterosins are believed to be mediated through the modulation of the arachidonic acid cascade and inhibition of the NF-κB signaling pathway. Unlike typical NSAIDs, they do not appear to directly inhibit cyclooxygenase (COX) enzymes. Instead, they may inhibit phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from the cell membrane, thereby reducing the substrate available for both COX and lipoxygenase (LOX) pathways. This leads to a decrease in the production of pro-inflammatory prostaglandins and leukotrienes. Furthermore, pseudopterosins have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, which blocks the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

G cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., PMA, Zymosan) PLA2 PLA2 InflammatoryStimuli->PLA2 IKK IKK InflammatoryStimuli->IKK ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX Pathway ArachidonicAcid->COX LOX LOX Pathway ArachidonicAcid->LOX Prostaglandins Prostaglandins (PGE₂) COX->Prostaglandins Leukotrienes Leukotrienes (LTC₄) LOX->Leukotrienes Inflammation1 Inflammation (Edema, Pain) Prostaglandins->Inflammation1 Leukotrienes->Inflammation1 IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 IκBα degradation p65_n p65/p50 p65->p65_n Translocation Nucleus Nucleus ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) ProInflammatoryGenes->Inflammation1 Pseudopterosins Pseudopterosins (PsA, PsE) Pseudopterosins->PLA2 Pseudopterosins->IkBa_p65 inhibits degradation p65_n->ProInflammatoryGenes binds to DNA

Caption: Proposed Anti-inflammatory Mechanism of Pseudopterosins.

Indomethacin: A Classic COX Inhibitor

Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX-1 and COX-2) enzymes. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Its action effectively reduces vasodilation, vascular permeability, and the pain associated with the inflammatory response.

G CellDamage Cell Damage / Inflammatory Stimuli PLA2 PLA2 CellDamage->PLA2 Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Phys Physiological Prostaglandins (Gastric protection, etc.) COX1->Prostaglandins_Phys Prostaglandins_Inflam Inflammatory Prostaglandins COX2->Prostaglandins_Inflam Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins_Inflam->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Caption: Anti-inflammatory Mechanism of Indomethacin via COX Inhibition.

References

A Comparative Analysis of Norpterosin C and Other Indanone Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Norpterosin C and other related indanone sesquiterpenoids, focusing on their cytotoxic and anti-inflammatory properties. The information is supported by available experimental data to aid in research and drug development efforts.

Indanone sesquiterpenoids are a class of natural products predominantly found in plants of the Pteris genus. These compounds have garnered significant interest due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide focuses on a comparative analysis of this compound against other notable indanone sesquiterpenoids such as Pterosin B and (2S, 3S)-Pterosin C, providing available quantitative data, experimental methodologies, and insights into their mechanisms of action.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of various indanone sesquiterpenoids. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from different sources.

Table 1: Comparative Cytotoxic Activity of Indanone Sesquiterpenoids (IC₅₀ values in µM)
CompoundHCT-116 (Colon)AGS (Gastric)HT-29 (Colon)MDA-MB-231 (Breast)MCF-7 (Breast)
This compound Data not availableData not availableData not availableData not availableData not available
(2S, 3S)-Pterosin C 72.9[1]>100[2][3][4]>100[2]>100>100
(2S, 3S)-sulfated Pterosin C Data not available23.968.855.460.2
Creticolactone A 22.4Data not availableData not availableData not availableData not available
13-hydroxy-2(R),3(R)-pterosin L 15.8Data not availableData not availableData not availableData not available

Note: Higher IC₅₀ values indicate lower cytotoxic activity.

Table 2: Comparative Anti-inflammatory Activity of Indanone Sesquiterpenoids and Related Compounds
CompoundAssayCell LineIC₅₀ (µM)
This compound Data not availableData not availableData not available
Pterosin B Data not availableData not availableData not available
(2S, 3S)-Pterosin C Data not availableData not availableData not available
Pterostilbene (B91288) (analogue) NO ProductionRAW 264.7~20
Pterostilbene (analogue) COX-2 InhibitionHT-29Data not available

Note: Direct quantitative anti-inflammatory data for this compound, Pterosin B, and (2S, 3S)-Pterosin C is limited in the available literature. Data for the related compound pterostilbene is provided for context.

Mechanistic Insights: Signaling Pathways

The biological activities of indanone sesquiterpenoids are exerted through the modulation of various cellular signaling pathways. While the specific pathways for this compound are not yet fully elucidated, studies on related compounds like Pterosin B provide valuable insights.

Pterosin B , for instance, has been identified as an inhibitor of Salt-Inducible Kinase 3 (SIK3) . By inhibiting SIK3, Pterosin B can influence downstream signaling cascades that are involved in cellular processes like chondrocyte hypertrophy, potentially offering therapeutic benefits in conditions like osteoarthritis.

Furthermore, some sesquiterpenoids are known to induce apoptosis in cancer cells. This programmed cell death is a complex process involving a cascade of signaling events, broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The activation of caspases is a central event in both pathways, leading to the execution of apoptosis.

Below are graphical representations of these signaling pathways.

SIK3_Inhibition_by_Pterosin_B cluster_extracellular Extracellular cluster_intracellular Intracellular Pterosin B Pterosin B SIK3 SIK3 Pterosin B->SIK3 Inhibits Downstream_Effectors Downstream_Effectors SIK3->Downstream_Effectors Regulates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Modulates

Pterosin B inhibits the SIK3 signaling pathway.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death_Ligands Death_Receptors Death_Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Activates Cellular_Stress Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Induces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Leads to

General overview of apoptosis signaling pathways.

Experimental Protocols

This section details the general methodologies for the key experiments cited in the comparison of indanone sesquiterpenoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Pterosin B) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

The available data, although not from direct head-to-head comparative studies, suggests that indanone sesquiterpenoids exhibit a range of cytotoxic and anti-inflammatory activities. (2S, 3S)-sulfated Pterosin C demonstrates notable cytotoxicity against several cancer cell lines, with IC₅₀ values in the micromolar range. In contrast, the non-sulfated (2S, 3S)-Pterosin C appears to be less potent. While quantitative data for this compound remains elusive in the current literature, its structural similarity to other pterosins suggests it may possess similar biological activities.

Mechanistically, the inhibition of the SIK3 signaling pathway by Pterosin B highlights a potential target for this class of compounds. The induction of apoptosis is another important mechanism of action for their anticancer effects.

Further research is warranted to conduct direct comparative studies of this compound and other indanone sesquiterpenoids under standardized conditions to fully elucidate their relative potencies and therapeutic potential. Investigating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and identifying potential clinical applications. This guide serves as a foundational resource for researchers to design and execute such investigations.

References

Unveiling the Biological Activity of Pterosin C: A Cross-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of Pterosin C and its derivatives, drawing upon data from multiple independent laboratory studies. This document summarizes key quantitative findings, details experimental protocols for reproducibility, and visualizes the implicated signaling pathways to offer a comprehensive overview of its potential as a bioactive compound.

The initial investigation into "Norpterosin C" suggests a likely reference to the well-documented Pterosin C, a natural sesquiterpenoid, and its related compounds. This guide focuses on the cytotoxic and neuroprotective activities of Pterosin C and its sulfated derivatives, presenting a cross-study comparison of their efficacy.

Comparative Analysis of Cytotoxic Activity

The primary biological activity reported for Pterosin C and its analogues is cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, and a summary of reported values from different studies is presented below.

CompoundCell LineIC50 (µM)Laboratory/Study
(2S,3S)-Pterosin CHCT-116 (Colon Carcinoma)72.9MedChemExpress
(2S,3S)-Sulfated Pterosin CAGS (Gastric Adenocarcinoma)23.9Uddin et al. (2011)[1][2][3]
(2S,3S)-Sulfated Pterosin CHT-29 (Colorectal Adenocarcinoma)>100Uddin et al. (2011)[1][3]
(2S,3S)-Sulfated Pterosin CMDA-MB-231 (Breast Adenocarcinoma)68.8Uddin et al. (2011)
(2S,3S)-Sulfated Pterosin CMCF-7 (Breast Adenocarcinoma)55.4Uddin et al. (2011)
Creticolacton A (Pterosin derivative)HCT-116 (Colon Carcinoma)22.4Lu et al. (2019)
13-hydroxy-2(R),3(R)-pterosin L (Pterosin derivative)HCT-116 (Colon Carcinoma)15.8Lu et al. (2019)

Experimental Protocols

The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was a common method used in the cited studies to determine the cytotoxic effects of Pterosin C derivatives.

MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the Pterosin C compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Solubilization: Incubate the plate for another 4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways of Pterosin C

Pterosin C and its derivatives have been implicated in several key signaling pathways, primarily leading to apoptosis in cancer cells and offering neuroprotection in neuronal cells.

Apoptotic Signaling Pathway

Studies suggest that Pterosin C derivatives induce apoptosis through the intrinsic mitochondrial pathway. This is often initiated by cellular stress and leads to the activation of a cascade of caspases, the executioners of apoptosis.

G cluster_extracellular Extracellular cluster_cell Cancer Cell Pterosin C Pterosin C Mitochondrion Mitochondrion Pterosin C->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptotic pathway induced by Pterosin C.

Neuroprotective Signaling Pathway

In addition to its cytotoxic effects, Pterosin B, a related compound, has demonstrated neuroprotective properties by modulating mitochondrial signals and activating the NRF2/HO-1 pathway, which is crucial for cellular defense against oxidative stress.

G cluster_extracellular Extracellular cluster_cell Neuronal Cell Pterosin B Pterosin B Keap1 Keap1 Pterosin B->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Promotes transcription of Neuroprotection Neuroprotection HO1->Neuroprotection Leads to

Caption: Neuroprotective pathway of Pterosin B.

Conclusion

The available data from multiple studies indicate that Pterosin C and its derivatives are promising bioactive compounds with potent cytotoxic effects against a range of cancer cell lines. The sulfated forms appear to exhibit enhanced activity. The primary mechanism of action for its anticancer effect is the induction of apoptosis via the mitochondrial pathway. Furthermore, the neuroprotective properties of related pterosins highlight a potential for broader therapeutic applications. While a direct cross-laboratory validation of a single Pterosin C compound is not yet available in the public domain, the collective evidence strongly supports its biological activity and warrants further investigation for drug development. Researchers are encouraged to use the provided protocols as a baseline for their own studies to ensure comparability of results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norpterosin C, a member of the p-indanone class of sesquiterpenes, and its related compounds, the pterosins, have garnered significant interest in the scientific community due to their diverse biological activities. The efficient and stereoselective synthesis of these natural products is crucial for further pharmacological investigation and the development of potential therapeutic agents. This guide provides a comparative analysis of prominent synthetic strategies toward this compound and its analogues, focusing on key reactions, overall efficiency, and experimental methodologies.

Synthetic Strategies at a Glance

Two principal synthetic routes for the structurally related Pterosin C have been reported, which can be adapted for the synthesis of this compound. These strategies are:

  • The McMorris and Ng Approach: A versatile route centered around a Friedel-Crafts acylation to construct the indanone core.

  • The Wessig and Teubner Photochemical Approach: A strategy that utilizes a photochemical ring-closure as the key step to form the indanone skeleton.

This guide will compare these two approaches, adapted for the synthesis of this compound, providing a clear overview of their respective advantages and disadvantages.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two adapted synthetic routes to this compound. It is important to note that the data for this compound are extrapolated from the reported syntheses of Pterosin C, and actual yields may vary.

MetricMcMorris and Ng Approach (Adapted for this compound)Wessig and Teubner Photochemical Approach (Adapted for this compound)
Starting Material 2-(2,6-dimethylphenyl)ethanol1,3-dimethyl-2-iodobenzene
Key Reaction Friedel-Crafts AcylationPhotochemical Ring Closure
Total Steps ~6~7
Overall Yield Moderate (Estimated based on Pterosin C synthesis)Moderate (Estimated based on Pterosin C synthesis)
Stereocontrol Racemic mixture, requires resolutionDiastereoselective reduction

Detailed Synthetic Pathways and Key Experimental Protocols

The McMorris and Ng Approach (Adapted for this compound)

This synthetic strategy provides a convergent and versatile route to the pterosin skeleton. The key transformation is an intramolecular Friedel-Crafts acylation to form the characteristic indanone ring system.

Logical Flow of the McMorris and Ng Synthetic Route

McMorris_Ng_Route A 2-(2,6-dimethylphenyl)ethanol B 2-(2,6-dimethylphenyl)ethyl methyl ether A->B Methylation C 6-(2-methoxyethyl)-5,7-dimethyl-1,3-indandione B->C Friedel-Crafts bis-acylation with methylmalonyl chloride D This compound Diacetate (racemic cis/trans mixture) C->D Demethylation & Reduction E This compound (racemic) D->E Hydrolysis

Caption: McMorris and Ng Synthetic Pathway for this compound.

Key Experimental Protocol: Friedel-Crafts Bis-acylation

The pivotal step in this synthesis is the Friedel-Crafts bis-acylation of 2-(2,6-dimethylphenyl)ethyl methyl ether with methylmalonyl chloride to construct the 1,3-indandione (B147059) intermediate.

  • Reactants: 2-(2,6-dimethylphenyl)ethyl methyl ether, methylmalonyl chloride, aluminum chloride (catalyst).

  • Solvent: Dichloromethane.

  • Procedure: To a cooled solution of 2-(2,6-dimethylphenyl)ethyl methyl ether and methylmalonyl chloride in dichloromethane, aluminum chloride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield 6-(2-methoxyethyl)-5,7-dimethyl-1,3-indandione.

The Wessig and Teubner Photochemical Approach (Adapted for this compound)

This approach employs a photochemical ring-closure of an α-mesyloxy ketone to construct the indanone core, offering an alternative strategy to the classical Friedel-Crafts reaction.

Logical Flow of the Wessig and Teubner Synthetic Route

Wessig_Teubner_Route A 1,3-dimethyl-2-iodobenzene B Substituted alkyne A->B Sonogashira coupling C α-hydroxy ketone B->C Hydration & Oxidation D α-mesyloxy ketone C->D Mesylation E This compound precursor D->E Photochemical ring closure F This compound E->F Functional group manipulation

Caption: Wessig and Teubner Photochemical Pathway for this compound.

Key Experimental Protocol: Photochemical Ring Closure

The defining step of this route is the photochemical cyclization of an α-mesyloxy ketone to form the indanone ring.

  • Reactant: α-mesyloxy ketone precursor.

  • Solvent: Acetonitrile or a similar polar aprotic solvent.

  • Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp.

  • Procedure: A solution of the α-mesyloxy ketone in the chosen solvent is irradiated with UV light. The progress of the reaction is monitored by thin-layer chromatography or high-performance liquid chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the cyclized indanone product.

Concluding Remarks

Both the McMorris and Ng and the Wessig and Teubner synthetic strategies offer viable pathways to this compound, each with its own set of advantages. The McMorris and Ng route is a classic and versatile approach, relying on a well-established Friedel-Crafts reaction. The Wessig and Teubner synthesis presents a more modern photochemical alternative for the key ring-forming step.

The choice of a particular synthetic route will depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with particular reaction types. Further optimization of these adapted routes for this compound is likely to improve overall yields and efficiency, facilitating the continued exploration of the biological potential of this intriguing class of natural products.

Safety Operating Guide

Prudent Disposal of Norpterosin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Norpterosin C, a sesquiterpenoid compound utilized in scientific research. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Core Principles of Chemical Waste Management

The disposal of this compound must align with established principles of laboratory waste management. Key recommendations include:

  • Waste Minimization: Order and use the smallest quantities of this compound necessary for experimental work to reduce the volume of waste generated[1][2][3].

  • Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," as well as the names and approximate concentrations of any solvents present[2].

  • Segregation: Waste containing this compound should be segregated from other waste streams to avoid inadvertent chemical reactions.

  • Container Management: Waste should be collected in appropriate, leak-proof containers that are kept securely closed when not in use.

Step-by-Step Disposal Procedures for this compound

The following step-by-step instructions provide a framework for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE): Prior to handling this compound waste, all personnel must wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Waste Characterization: Based on its solubility in common organic solvents, this compound waste is likely to be classified as hazardous due to ignitability (B1175610) and potential toxicity.

  • Waste Collection:

    • Collect all liquid waste containing this compound and its solvents in a designated, properly labeled hazardous waste container.

    • Solid waste, such as contaminated pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.

  • Disposal Request: Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, submit a hazardous waste pickup request.

Quantitative Data Summary

Waste TypeContainer RequirementLabeling InformationStorage Location
Liquid Waste Leak-proof, chemically resistant container (e.g., glass or polyethylene)"Hazardous Waste," "this compound," list of solvents and concentrationsDesignated Satellite Accumulation Area
Solid Waste Puncture-resistant container with a lid"Hazardous Waste," "Solid Waste Contaminated with this compound"Designated Satellite Accumulation Area

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management is to avoid on-site treatment unless explicitly approved by EHS. Neutralization or other treatment methods should not be attempted without a validated protocol and proper safety measures. The primary "protocol" is the safe collection, labeling, and transfer of waste to trained disposal professionals.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Norpterosin_C_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Handling and Storage cluster_2 Final Disposal A Generation of this compound Waste (Liquid and Solid) B Segregate Liquid and Solid Waste A->B Segregation C Collect in Labeled, Closed Containers B->C Containerization D Store in Satellite Accumulation Area C->D Secure Storage E Submit Waste Pickup Request to EHS D->E Request F Professional Waste Disposal E->F Transfer

Figure 1. A flowchart depicting the procedural steps for the safe disposal of this compound waste.

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies and EHS department for any additional requirements.

References

Personal protective equipment for handling Norpterosin C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Norpterosin C, tailored for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on best practices for handling potent and potentially cytotoxic compounds.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with handling uncharacterized compounds like this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Hand Protection Double GlovesWear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownA disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn.[1]
Eye Protection Safety Goggles or Face ShieldUse safety goggles with side-shields or a full-face shield to protect against splashes.[1][2]
Respiratory Protection N95 Respirator or HigherA NIOSH-approved N95 or higher-level respirator is recommended, especially when handling powders or creating aerosols.[3]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk.

1. Receiving and Storage:

  • Upon receipt, gently shake the vial to settle any compound that may have adhered to the cap or neck during transport.

  • For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.

  • Store this compound according to the manufacturer's instructions, typically at 2-8°C for up to 24 months if the vial is tightly sealed. For solutions prepared in advance, store as aliquots in tightly sealed vials at -20°C for up to two weeks.

2. Preparation and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect from inhalation of aerosols.

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

  • Wear the full complement of recommended PPE during preparation and use.

  • Use disposable, plastic-backed absorbent pads to cover work surfaces and contain any potential spills.

3. Disposal Plan:

  • All materials that come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, and used vials, are considered contaminated waste.

  • Dispose of all contaminated materials as cytotoxic or hazardous waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Immediate Safety Measures: Spill and Exposure Protocol

In Case of a Spill:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Containment: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.

  • Cleanup: Carefully collect all contaminated absorbent materials and place them in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a thorough wash with soap and water.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_use Use cluster_disposal Disposal A Receive Shipment B Inspect Packaging A->B Visual Check C Log & Store Appropriately B->C No Damage D Don Full PPE C->D Initiate Work E Prepare Work Area (Fume Hood/BSC) D->E F Equilibrate & Handle Compound E->F G Conduct Experiment F->G H Segregate Waste G->H Post-Experiment I Package & Label Waste H->I J Dispose via Approved Channels I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.